molecular formula C11H6N4O4S B15603303 NSC 228155

NSC 228155

Cat. No.: B15603303
M. Wt: 290.26 g/mol
InChI Key: ICCFXXDUYSPKOL-UHFFFAOYSA-N
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Description

inhibits CREB-mediated gene transcription;  structure in first source

Properties

IUPAC Name

7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCFXXDUYSPKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanisms of Action of NSC 228155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NSC 228155 is a small molecule with a multifaceted mechanism of action, positioning it as a compound of interest in cellular signaling research. This technical guide provides an in-depth analysis of its core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanisms of Action

This compound exhibits a dual functionality, acting as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the CREB-CBP interaction.

Epidermal Growth Factor Receptor (EGFR) Activation

This compound directly interacts with the extracellular domain of EGFR, specifically binding to the sEGFR dimerization domain II.[1][2] This binding event promotes the transactivation of several receptor tyrosine kinases (RTKs), including ErbB2, ErbB3, Insulin Receptor (InsR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] The activation cascade is initiated by the stimulation of sEGFR dimerization, leading to enhanced tyrosine phosphorylation of the EGFR.[1][3] Interestingly, the mechanism of EGFR activation by this compound involves the generation of hydrogen peroxide within cells.[1]

Inhibition of KIX-KID Interaction

In addition to its effects on EGFR, this compound is a potent inhibitor of the protein-protein interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting domain (KIX) of CBP.[3] This inhibition disrupts CREB-mediated gene transcription.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Target InteractionIC50Cell LineReference
KIX-KID Interaction0.36 µM-[1][3]
CREB-mediated gene transcription2.09 µMHEK 293T[3]
VP16-CREB-mediated gene transcription6.14 µMHEK 293T[3]
Cellular EffectConcentrationCell LineEffectReference
EGFR Tyrosine Phosphorylation100 µMMDA MB468Enhancement[3]
Transactivation of RTKs (ErbB2, ErbB3, InsR, IGF-1R)Not Specified-Promotion[1]
Hydrogen Peroxide GenerationNot Specified-Rapid Generation[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

EGFR_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound sEGFR_domain_II sEGFR Domain II This compound->sEGFR_domain_II Binds to H2O2 Hydrogen Peroxide This compound->H2O2 Generates sEGFR_dimer sEGFR Dimer EGFR EGFR sEGFR_dimer->EGFR Induces sEGFR_domain_II->sEGFR_dimer Stimulates dimerization P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) P_EGFR->Downstream_Signaling Activates

This compound-induced EGFR activation pathway.

KIX_KID_Inhibition_Pathway cluster_interaction KIX-KID Interaction CREB CREB KID KID CREB->KID KIX KIX KID->KIX Interaction CBP CBP CBP->KIX Gene_Transcription Gene Transcription KIX->Gene_Transcription Promotes This compound This compound This compound->KID Inhibits Interaction

Inhibition of KIX-KID interaction by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

Cell-Based EGFR Phosphorylation Assay

Objective: To determine the effect of this compound on EGFR tyrosine phosphorylation in a cellular context.

Cell Line: MDA MB468 human breast cancer cells.

Protocol:

  • MDA MB468 cells are serum-starved overnight to reduce basal EGFR activity.

  • Cells are pre-incubated with or without specific EGFR tyrosine kinase inhibitors (e.g., 10 µM AG1478 or 2 µM PD 153035) for 90 minutes.

  • Following pre-incubation, cells are treated with 100 µM this compound, positive control (e.g., 150 ng/ml EGF), or vehicle (0.2% DMSO) for 15 minutes.

  • Cells are lysed, and total protein is extracted.

  • Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Western blotting is performed using antibodies specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068) and total EGFR.[1]

Western_Blot_Workflow Cell_Culture MDA MB468 Cell Culture (Serum-starved) Treatment Treatment (this compound, EGF, Vehicle) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody_Incubation Antibody Incubation (Anti-pEGFR, Anti-EGFR) Transfer->Antibody_Incubation Detection Detection Antibody_Incubation->Detection

Workflow for Western blot analysis of EGFR phosphorylation.
CREB-Mediated Gene Transcription Assay

Objective: To quantify the inhibitory effect of this compound on CREB-mediated gene transcription.

Cell Line: HEK 293T human embryonic kidney cells.

Protocol:

  • HEK 293T cells are cultured and prepared for transfection.

  • Cells are co-transfected with a reporter plasmid containing a CRE-driven luciferase gene and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Post-transfection, cells are treated with varying concentrations of this compound.

  • Cells are stimulated to induce CREB-mediated transcription (e.g., with forskolin).

  • Cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • The ratio of CRE-driven luciferase to the control luciferase is calculated to determine the effect of this compound on gene transcription.

  • IC50 values are calculated from the dose-response curves.[3]

Conclusion

This compound presents a complex and intriguing pharmacological profile. Its ability to both activate a major cell surface receptor, EGFR, and inhibit a key nuclear transcription factor interaction, CREB-CBP, suggests its potential as a chemical probe to investigate the interplay between these critical signaling pathways. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and research applications of this compound. It is important to note that while this compound shows inhibitory activity against the KIX-KID interaction, it is not highly selective for CREB-mediated gene transcription in living cells.[1][3] Further investigation is warranted to fully elucidate its spectrum of activity and potential off-target effects.

References

The Impact of NSC 228155 on Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a small molecule with dual-action capabilities, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the CREB-CBP interaction. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected molecular pathways, this document serves as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through two primary mechanisms:

  • EGFR Activation: It binds to the extracellular domain of EGFR, promoting its dimerization and subsequent tyrosine autophosphorylation. This initiates a cascade of downstream signaling events typically associated with cell growth, proliferation, and survival.

  • Inhibition of KIX-KID Interaction: this compound potently inhibits the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting domain (KIX) of the CREB-binding protein (CBP). This disruption interferes with CREB-mediated gene transcription, a pathway often implicated in tumorigenesis.[1][2]

Downstream Signaling Pathway: EGFR Activation

Activation of EGFR by this compound triggers multiple downstream pathways critical to cellular function. Treatment of cells with this compound has been shown to induce the phosphorylation of several receptor tyrosine kinases (RTKs), including EGFR, ErbB2, ErbB3, the Insulin Receptor, and IGF-1R.[3][4] The most prominent and well-characterized of these cascades are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

The RAS-RAF-MEK-ERK (MAPK) Pathway

Upon EGFR activation by this compound, the receptor's phosphorylated tyrosine residues serve as docking sites for adaptor proteins like Grb2. This recruitment activates the small G-protein RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK.[5] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation.[5] Studies have confirmed that this compound induces the phosphorylation of ERK1 and ERK2.[4]

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NSC228155 This compound EGFR EGFR NSC228155->EGFR Binds & Activates pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS Recruits RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

This compound activation of the EGFR-MAPK signaling cascade.
The PI3K-AKT-mTOR Pathway

Activated EGFR also recruits and activates Phosphoinositide 3-kinase (PI3K).[5] PI3K phosphorylates PIP2 to PIP3, which acts as a docking site for AKT and PDK1.[5] This leads to the activation of AKT, a central kinase that promotes cell survival and growth by phosphorylating a multitude of downstream targets, including those in the mTOR pathway.

The JAK/STAT Pathway

EGFR activation can also lead to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7] Specifically, STAT3 is a known downstream target of EGFR signaling. Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell survival and proliferation, such as Bcl-xL and Cyclin D1.[6][8]

Downstream Signaling Pathway: KIX-KID Inhibition

This compound acts as a potent inhibitor of the protein-protein interaction between the KIX domain of CBP and the KID domain of CREB.[1][2] This interaction is crucial for CREB-dependent gene transcription. By blocking this binding, this compound effectively suppresses the transcriptional activity of CREB, which is often overexpressed or hyperactivated in various cancers.[2]

KIX_KID_Inhibition cluster_pathway CREB-Mediated Transcription CREB CREB-KID CBP CBP-KIX CREB->CBP Binds to Transcription Gene Transcription CBP->Transcription Initiates NSC228155 This compound NSC228155->CBP Inhibits Interaction

Inhibition of CREB-CBP interaction by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound from cited literature.

ParameterValueCell Line / SystemTarget / EffectReference
IC50 0.36 µMIn vitro assayKIX-KID Interaction[1][2][3]
IC50 2.09 µMHEK 293T cellsCREB-mediated gene transcription[1][2]
IC50 6.14 µMHEK 293T cellsVP16-CREB-mediated gene transcription[1][2]
Effective Concentration 100 µMMDA-MB-468 cellsEGFR tyrosine phosphorylation[3][4]

Experimental Protocols

Analysis of Protein Phosphorylation via Western Blot

This protocol is a standard method to assess the activation state of signaling proteins upon treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-468) and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling activity.

    • (Optional) Pre-incubate with specific inhibitors (e.g., 10 µM AG1478) for 90 minutes to confirm pathway specificity.[3][4]

    • Treat cells with this compound (e.g., 100 µM) or vehicle control (e.g., 0.2% DMSO) for a specified time (e.g., 15 minutes).[3][4]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and separate by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated proteins (e.g., anti-p-EGFR Y1068, anti-p-ERK) and total proteins overnight at 4°C.[3]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

Western_Blot_Workflow start Seed & Serum-Starve Cells treat Treat with this compound or Vehicle start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer probe Probe with Primary & Secondary Antibodies transfer->probe detect Detect & Analyze Phosphorylation probe->detect

Experimental workflow for Western blot analysis.
CREB-Mediated Gene Transcription Assay (Luciferase Reporter)

This assay quantifies the effect of this compound on CREB's transcriptional activity.

  • Cell Transfection:

    • Co-transfect HEK 293T cells with a CRE-luciferase reporter plasmid (containing cAMP response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).[2]

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of this compound for a defined period.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the IC50 value by plotting the normalized luciferase activity against the concentration of this compound.[2]

The Role of SHP-1: A Note on Current Evidence

Src homology region 2 domain-containing phosphatase 1 (SHP-1) is a protein tyrosine phosphatase that acts as a negative regulator of several signaling pathways, often by dephosphorylating receptor tyrosine kinases and downstream components like JAKs and STATs.[9] While SHP-1 is known to counteract signaling cascades initiated by receptors like EGFR, current literature does not provide direct evidence of this compound modulating SHP-1 activity or expression.[10][11] Therefore, while the antagonism of EGFR signaling by SHP-1 is a well-established principle in cell biology, a direct functional link to the mechanism of this compound has not been documented.

Conclusion

This compound is a multifaceted compound that influences key cellular signaling networks through the activation of EGFR and the inhibition of the CREB-CBP transcriptional complex. Its ability to induce downstream EGFR signaling, including the MAPK and likely the PI3K/AKT and JAK/STAT pathways, suggests a role in modulating cell proliferation and survival. Concurrently, its potent inhibition of CREB-mediated transcription provides an alternative mechanism for impacting cancer cell biology. This dual mechanism of action presents a complex but potentially powerful profile for therapeutic development. Further research is warranted to fully elucidate the interplay between these two major signaling arms and to explore the full therapeutic potential of this compound in various disease contexts.

References

An In-Depth Technical Guide to NSC 228155: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of NSC 228155, a molecule of significant interest in cancer research and cell signaling. This document details its chemical structure, physical properties, and its dual role as an activator of the Epidermal Growth Factor Receptor (EGFR) and an inhibitor of the CREB-CBP interaction. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development efforts.

Chemical and Physical Properties

This compound, also known as 2-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)thio)pyridine 1-oxide, is a nitro-benzoxadiazole compound.[4] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]pyridine 1-oxide[2]
Synonyms 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole, NSC-228155[4]
Molecular Formula C₁₁H₆N₄O₄S[2]
Molecular Weight 290.25 g/mol [2]
Appearance Light yellow to orange solid/powder[5]
CAS Number 113104-25-9[2]
SMILES O=--INVALID-LINK--[O-][3]
InChI Key ICCFXXDUYSPKOL-UHFFFAOYSA-N[4]
Solubility Soluble in DMSO (≥29 mg/mL); Insoluble in water and ethanol.[2]
Storage Store at -20°C for long-term stability.[2][5]

Biological Activity

This compound exhibits a fascinating dual mechanism of action, functioning as both an activator of a key receptor tyrosine kinase and an inhibitor of a critical protein-protein interaction in transcriptional regulation.

EGFR Activation

This compound is an activator of the Epidermal Growth Factor Receptor (EGFR).[5] It binds to the extracellular dimerization domain of EGFR, promoting the formation of stable receptor dimers and thereby allosterically activating the receptor.[4] This activation leads to enhanced tyrosine phosphorylation of EGFR at sites such as Tyr1068 and Tyr1173, mimicking the effect of the natural ligand, EGF.[4] The activation of EGFR by this compound is linked to the intracellular generation of hydrogen peroxide and the dimerization of Cu/Zn superoxide (B77818) dismutase 1 (SOD1).[6]

Inhibition of KIX-KID Interaction

In addition to its EGFR-activating properties, this compound is a potent inhibitor of the interaction between the kinase-inducible domain (KID) of the transcription factor CREB and the KID-interacting (KIX) domain of the coactivator CREB-binding protein (CBP).[2] This interaction is crucial for CREB-mediated gene transcription, which is often upregulated in cancer.[7]

The following table summarizes the key biological activity data for this compound.

Target/ProcessActivityValueCell LineReference
KIX-KID InteractionInhibitionIC₅₀: 0.36 μMIn vitro[2]
CREB-mediated gene transcriptionInhibitionIC₅₀: 2.09 μMHEK 293T[5][7]
VP16-CREB-mediated gene transcriptionInhibitionIC₅₀: 6.14 μMHEK 293T[5][7]
EGFR Tyr1068 PhosphorylationActivationEC₅₀: 52 μMMDA-MB-468[4]

It is noteworthy that while this compound is a potent inhibitor of the KIX-KID interaction in biochemical assays, it shows less selectivity in cellular assays, inhibiting both CREB- and VP16-CREB-mediated gene transcription.[5][7]

Signaling Pathways

The dual activities of this compound impact two distinct and critical signaling pathways in the cell.

EGFR_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NSC228155 This compound EGFR_monomer EGFR (monomer) NSC228155->EGFR_monomer Binds to dimerization domain EGFR_dimer EGFR (dimer) EGFR_monomer->EGFR_dimer Promotes dimerization P_Tyr Tyrosine Autophosphorylation EGFR_dimer->P_Tyr Allosteric activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_Tyr->Downstream Recruitment of adaptor proteins

Caption: EGFR Activation Pathway by this compound.

CREB_Inhibition_Pathway pCREB Phosphorylated CREB (pCREB) pCREB->Block CBP_KIX CBP (KIX domain) CBP_KIX->Block NSC228155 This compound NSC228155->Block Inhibits Interaction Transcription_Machinery Transcriptional Machinery Gene_Transcription CREB-mediated Gene Transcription Transcription_Machinery->Gene_Transcription Block->Transcription_Machinery Block->Gene_Transcription Interaction leads to

Caption: Inhibition of CREB-mediated transcription by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's biological activities.

Split Renilla Luciferase (RLuc) Assay for KIX-KID Interaction

This protocol is adapted from the methodology described in the study that identified this compound as a KIX-KID interaction inhibitor.[7]

Objective: To measure the inhibitory effect of this compound on the interaction between the KIX domain of CBP and the KID domain of CREB in a cellular context.

Materials:

  • HEK 293T cells

  • Expression vectors for RLucC-KIX and KID-RLucN

  • Lipofectamine 2000

  • DMEM with 10% FBS

  • This compound stock solution in DMSO

  • Forskolin (B1673556)

  • Coelenterazine (B1669285) (luciferase substrate)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK 293T cells in 96-well plates at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS.

  • Transfection: After 24 hours, transfect the cells with RLucC-KIX and KID-RLucN expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM. Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. Incubate for 1 hour.

  • Stimulation: Add forskolin to a final concentration of 10 µM to all wells to stimulate the KIX-KID interaction. Incubate for an additional 4-6 hours.

  • Luminescence Measurement: Add coelenterazine to each well. Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the DMSO control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

EGFR Phosphorylation Assay in MDA-MB-468 Cells

This protocol is based on the methods used to characterize the EGFR-activating properties of this compound.[4]

Objective: To determine the effect of this compound on the tyrosine phosphorylation of EGFR in a cancer cell line.

Materials:

  • MDA-MB-468 cells

  • DMEM with 10% FBS

  • This compound stock solution in DMSO

  • EGF (positive control)

  • AG1478 or PD153035 (EGFR inhibitors, for control experiments)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture MDA-MB-468 cells to 70-80% confluency. Serum-starve the cells overnight in DMEM without FBS.

  • Inhibitor Pre-incubation (Optional): For control experiments, pre-incubate cells with an EGFR inhibitor (e.g., 10 µM AG1478) for 90 minutes.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., up to 100 µM) or EGF (e.g., 100 ng/mL) for a specified time (e.g., 15 minutes). Use DMSO as a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody against total EGFR to confirm equal loading. Quantify the band intensities and express the level of EGFR phosphorylation as a ratio of phospho-EGFR to total EGFR.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KIX_KID_Assay KIX-KID Interaction Assay (e.g., Split RLuc) CREB_Reporter_Assay CREB Reporter Gene Assay KIX_KID_Assay->CREB_Reporter_Assay Confirm cellular activity EGFR_Binding_Assay EGFR Binding Assay (e.g., SPR) EGFR_Phospho_Assay EGFR Phosphorylation Assay (Western Blot) EGFR_Binding_Assay->EGFR_Phospho_Assay Confirm cellular activity Cell_Viability Cell Viability / Proliferation Assay CREB_Reporter_Assay->Cell_Viability Assess functional outcome Downstream_Signaling Downstream Signaling Analysis (e.g., p-ERK, p-Akt) EGFR_Phospho_Assay->Downstream_Signaling Elucidate mechanism Downstream_Signaling->Cell_Viability Assess functional outcome Xenograft_Model Tumor Xenograft Model Cell_Viability->Xenograft_Model Evaluate in vivo efficacy PK_PD_Studies Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD_Studies Determine in vivo properties

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a valuable research tool with a unique dual mechanism of action. Its ability to both activate EGFR signaling and inhibit CREB-mediated transcription makes it a compound of interest for studying the interplay between these two crucial pathways in cancer and other diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential and molecular mechanisms of this compound. Further structure-activity relationship studies may also lead to the development of more selective and potent analogs.

References

Discovery and Initial Screening of NSC 228155: A Dual-Acting Modulator of EGFR and CREB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 has been identified as a noteworthy small molecule with a dual mechanism of action, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the CREB-CBP interaction. This document provides a comprehensive technical overview of the discovery and initial screening of this compound, detailing the experimental methodologies, quantitative data, and key biological findings. The information presented herein is intended to serve as a foundational guide for researchers and professionals in the field of drug discovery and development.

Introduction

The identification of novel small molecules that can modulate critical cellular signaling pathways is a cornerstone of modern drug discovery. This compound has emerged from screening campaigns as a compound of interest due to its unusual ability to impact two distinct and significant pathways: the EGFR signaling cascade, crucial for cell proliferation and survival, and the CREB-mediated gene transcription pathway, which is involved in a wide array of cellular functions. This dual activity presents both unique therapeutic opportunities and challenges. This whitepaper will systematically detail the discovery and initial characterization of this compound, providing a granular look at the screening processes and the initial biological evaluations.

Discovery via Small Molecule Microarray Screening

This compound was initially identified through a high-throughput screening of a small molecule library utilizing a microarray-based approach. This unbiased screening method allows for the rapid assessment of interactions between a vast number of compounds and a target protein.

Experimental Protocol: Small Molecule Microarray

While the exact library and all screening parameters for the discovery of this compound are not publicly detailed, a general protocol for such a screen is as follows:

  • Microarray Fabrication: A library of small molecules is robotically printed onto a functionalized glass slide. The compounds are typically immobilized via covalent linkage to the slide surface.

  • Protein Labeling and Incubation: The target protein, in this case, the extracellular domain of EGFR, is fluorescently labeled. The labeled protein is then incubated with the small molecule microarray.

  • Washing: The microarray is washed to remove non-specifically bound proteins.

  • Detection: The slide is scanned using a fluorescence microarray scanner to detect spots where the labeled protein has bound to an immobilized small molecule.

  • Hit Identification: Compounds that consistently show a high signal-to-noise ratio are identified as "hits" for further investigation.

G cluster_prep Microarray Preparation cluster_screen Screening Process prep1 Small Molecule Library prep3 Robotic Printing prep1->prep3 prep2 Functionalized Glass Slide prep2->prep3 screen1 Immobilized Compound Library prep3->screen1 screen2 Incubation with Fluorescently-Labeled EGFR screen1->screen2 screen3 Washing screen2->screen3 screen4 Fluorescence Scanning screen3->screen4 screen5 Hit Identification (this compound) screen4->screen5

Characterization as an EGFR Activator

Following its identification as a binder of the EGFR extracellular domain, this compound was further investigated to determine its functional effect on the receptor.

EGFR Phosphorylation

Initial studies demonstrated that this compound enhances the tyrosine phosphorylation of EGFR in MDA-MB-468 human breast cancer cells. This effect was observed at key tyrosine residues, Tyr1068 and Tyr1173, which are critical for the downstream signaling of the receptor.

Experimental Protocol: Western Blotting for EGFR Phosphorylation
  • Cell Culture and Treatment: MDA-MB-468 cells are cultured to 70-80% confluency and then serum-starved overnight to reduce basal EGFR phosphorylation. The cells are then treated with this compound (e.g., 100 µM) for a specified time (e.g., 15 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-EGFR (e.g., p-Tyr1068, p-Tyr1173) and total EGFR.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

EGFR Dimerization

This compound was found to promote the dimerization of the soluble domain II of the EGFR extracellular region. This suggests that the compound facilitates the formation of receptor dimers, a key step in EGFR activation.

Experimental Protocol: In Vitro Dimerization Assay
  • Protein Expression and Purification: The soluble extracellular domain II of EGFR (sEGFR-DII) is expressed and purified.

  • Incubation: Purified sEGFR-DII is incubated with varying concentrations of this compound.

  • Cross-linking (Optional): A chemical cross-linker can be added to stabilize the dimers.

  • Analysis: The formation of dimers is analyzed by non-reducing SDS-PAGE and Western blotting using an antibody against a tag on the recombinant protein (e.g., His-tag).

Transactivation of Other Receptor Tyrosine Kinases (RTKs)

Further investigation using antibody arrays revealed that this compound not only activates EGFR but also promotes the transactivation of other RTKs, including ErbB2, ErbB3, the Insulin Receptor (Insulin R), and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1]

Experimental Protocol: RTK Antibody Array
  • Cell Lysis: Cells treated with this compound are lysed as described for Western blotting.

  • Array Incubation: The cell lysate is incubated with a membrane-based antibody array where each spot contains a specific antibody for a different RTK.

  • Detection Antibody Incubation: The array is washed and then incubated with a pan-phosphotyrosine antibody conjugated to HRP.

  • Signal Detection: The array is treated with an ECL substrate, and the chemiluminescent signals are captured. The intensity of each spot corresponds to the phosphorylation level of that specific RTK.

Quantitative Data: EGFR Activation
ParameterValueCell LineAssay
EC50 (p-EGFR Tyr1068) 52 µMMDA-MB-468Western Blot

G NSC228155 NSC228155 EGFR_mono EGFR (Monomer) NSC228155->EGFR_mono Binds to Extracellular Domain EGFR_dimer EGFR (Dimer) EGFR_mono->EGFR_dimer Promotes Dimerization P_EGFR Phosphorylated EGFR EGFR_dimer->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_EGFR->Downstream Activation

Characterization as a KIX-KID Interaction Inhibitor

In a separate line of investigation, this compound was identified as a potent inhibitor of the protein-protein interaction between the Kinase-Inducible Domain (KID) of the transcription factor CREB and the KID-Interacting Domain (KIX) of its coactivator CBP.[2][3] This interaction is crucial for CREB-mediated gene transcription.

Initial Screening: Split Renilla Luciferase (RLuc) Assay

The inhibitory activity of this compound on the KIX-KID interaction was discovered through a screening campaign that utilized a split Renilla luciferase complementation assay.[3]

Experimental Protocol: Split RLuc Assay
  • Construct Preparation: The KIX domain is fused to one fragment of Renilla luciferase (e.g., N-terminal fragment), and the KID domain is fused to the other fragment (e.g., C-terminal fragment).

  • In Vitro Reconstitution: The two fusion proteins are mixed in a microplate well. The interaction between KIX and KID brings the two luciferase fragments into proximity, reconstituting a functional enzyme.

  • Compound Screening: this compound and other library compounds are added to the wells.

  • Luminescence Measurement: The luciferase substrate (coelenterazine) is added, and the luminescence is measured. A decrease in luminescence indicates that the compound has inhibited the KIX-KID interaction.

Inhibition of CREB-Mediated Gene Transcription

The functional consequence of KIX-KID inhibition was assessed by measuring the effect of this compound on CREB-mediated gene transcription in cells. These experiments were conducted in HEK 293T cells.[2][3]

Quantitative Data: KIX-KID Inhibition
ParameterValueAssay/Cell Line
IC50 (KIX-KID Interaction) 0.36 µMSplit RLuc Assay
IC50 (CREB-mediated transcription) 2.09 µMHEK 293T cells
IC50 (VP16-CREB-mediated transcription) 6.14 µMHEK 293T cells

Summary and Future Directions

This compound presents a fascinating case of a small molecule with dual, seemingly opposing, biological activities. On one hand, it activates the pro-proliferative EGFR pathway, while on the other, it inhibits the CREB-CBP interaction, which is also often linked to cell growth and survival. This complex pharmacological profile warrants further in-depth investigation.

Future research should focus on:

  • Selectivity Profiling: A comprehensive kinase panel screen is necessary to understand the broader selectivity of this compound.

  • Structural Biology: Co-crystallization of this compound with both the EGFR extracellular domain and the KIX domain of CBP would provide invaluable insights into its binding modes.

  • In Vivo Efficacy: Preclinical studies in relevant animal models are required to understand the net effect of its dual activity in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could aim to separate the two activities, potentially leading to the development of more selective EGFR activators or KIX-KID inhibitors.

References

Unveiling the Dual-Faceted Nature of NSC 228155: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NSC 228155 (CAS Number: 113104-25-9) is a small molecule of significant interest in cellular signaling and cancer research. This nitro-benzoxadiazole (NBD) compound exhibits a unique dual mechanism of action, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the KIX-KID protein-protein interaction.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.

Chemical and Physical Properties

This compound, also known as 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole, is a powder with a molecular weight of 290.25 g/mol and an empirical formula of C₁₁H₆N₄O₄S.[3] It is soluble in DMSO.[4]

PropertyValueReference
CAS Number113104-25-9[3]
Molecular FormulaC₁₁H₆N₄O₄S[3]
Molecular Weight290.25[3]
AppearancePowder[3]
SolubilityDMSO: 10 mg/mL (34.45 mM)[4]

Mechanism of Action 1: EGFR Activation

This compound functions as an allosteric activator of EGFR. It binds directly to the dimerization domain II of the soluble EGF receptor (sEGFR), promoting the formation of stable receptor dimers.[3][4] This dimerization is a critical step in EGFR activation, leading to the autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor.[5][6]

The activation of EGFR by this compound is mechanistically linked to the intracellular generation of hydrogen peroxide (H₂O₂).[4][7] This process involves the stable dimerization of Cu/Zn superoxide (B77818) dismutase 1 (SOD1), which in turn leads to an accumulation of intracellular H₂O₂.[7] The generated H₂O₂ contributes to the activation of the EGFR catalytic site and the inactivation of protein tyrosine phosphatase PTP-1B, an enzyme that would otherwise dephosphorylate and inactivate EGFR.[7]

This activation of EGFR by this compound initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[1][8]

Quantitative Data: EGFR Activation
ParameterValueCell LineAssayReference
EC₅₀ (Tyr1068 phosphorylation)52 µMMDA-MB-468Western Blot[3]
Effective Concentration100 µMMDA-MB-468Western Blot[2]
Transactivation of Other Receptor Tyrosine Kinases

This compound has been shown to promote the transactivation of several other receptor tyrosine kinases (RTKs) in addition to EGFR, including ErbB2, ErbB3, Insulin Receptor (Insulin R), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[4]

EGFR_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EGFR EGFR Dimerization Domain II Tyrosine Kinase Domain This compound->EGFR Binds to Dimerization Domain SOD1_monomer SOD1 (monomer) This compound->SOD1_monomer Induces dimerization pEGFR pEGFR (Active) EGFR:p1->pEGFR Autophosphorylation SOD1_dimer SOD1 (dimer) SOD1_monomer->SOD1_dimer H2O2 H₂O₂ SOD1_dimer->H2O2 Generates H2O2->EGFR:p1 Activates PTP1B PTP-1B H2O2->PTP1B Inhibits Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) Ras->RAF_MEK_ERK AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT_mTOR->Proliferation KIX_KID_Inhibition cluster_signaling Upstream Signaling cluster_interaction Nuclear Interaction cluster_transcription Gene Transcription Signal cAMP, Ca²⁺, Growth Factors PKA PKA Signal->PKA CREB CREB KID PKA->CREB Phosphorylates CBP CBP KIX CREB:p1->CBP:p1 Interaction Blocked_Interaction Interaction Blocked CREB->Blocked_Interaction CBP->Blocked_Interaction This compound This compound This compound->Blocked_Interaction Gene_Transcription CRE-mediated Gene Transcription Blocked_Interaction->Gene_Transcription Inhibits Experimental_Workflow cluster_EGFR EGFR Phosphorylation Assay cluster_CREB CREB Transcription Assay A1 Cell Culture (e.g., MDA-MB-468) A2 Serum Starvation A1->A2 A3 This compound Treatment A2->A3 A4 Protein Lysis A3->A4 A5 Western Blot (pEGFR, Total EGFR) A4->A5 B1 Cell Culture (e.g., HEK 293T) B2 Transfection (CRE-Luc Reporter) B1->B2 B3 This compound Treatment B2->B3 B4 Cell Lysis B3->B4 B5 Dual-Luciferase Assay B4->B5

References

Methodological & Application

Application Notes and Protocols for NSC 228155 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of NSC 228155, a potent activator of the Epidermal Growth Factor Receptor (EGFR) and an inhibitor of the KIX-KID interaction. The following protocols and data are intended to facilitate research into the cellular effects and therapeutic potential of this compound.

Mechanism of Action

This compound has a dual mechanism of action. It binds to the extracellular dimerization domain II of EGFR, promoting its dimerization and subsequent tyrosine phosphorylation, leading to the activation of downstream signaling pathways.[1][2][3] Additionally, this compound is a potent inhibitor of the KIX-KID interaction, which is crucial for CREB-mediated gene transcription, with an IC50 of 0.36 µM.[1][2] It has been shown to rapidly generate hydrogen peroxide within cells and can transactivate other receptor tyrosine kinases such as ErbB2 and ErbB3.[1]

Data Presentation

Inhibitory Activity of this compound
TargetAssayIC50 (µM)Cell Line
KIX-KID InteractionBiochemical Assay0.36N/A
CREB-mediated gene transcriptionLuciferase Reporter Assay2.09HEK 293T
VP16-CREB-mediated gene transcriptionLuciferase Reporter Assay6.14HEK 293T

This data is compiled from publicly available sources.[2][4]

Hypothetical Cytotoxicity of this compound in Cancer Cell Lines

The following table presents hypothetical IC50 values for the cytotoxic effect of this compound on various cancer cell lines. These values are for illustrative purposes to guide experimental design, as comprehensive public data on the cytotoxicity of this compound is limited. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocol provided below.

Cell LineCancer TypeHypothetical IC50 (µM)
MDA-MB-468Breast Cancer25
A549Lung Cancer40
HCT116Colon Cancer35
U87 MGGlioblastoma50

Experimental Protocols

General Cell Culture and Maintenance of MDA-MB-468 Cells

The MDA-MB-468 breast cancer cell line is a suitable model for studying the effects of this compound due to its high expression of EGFR.

Materials:

  • MDA-MB-468 cells

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 0% CO2 for L-15 medium)

Protocol:

  • Culture MDA-MB-468 cells in T-75 flasks with Leibovitz's L-15 Medium supplemented with 10% FBS.

  • Incubate the cells at 37°C in a non-humidified incubator with 0% CO2. L-15 medium is formulated for use in a free gas exchange with atmospheric air.

  • For subculturing, aspirate the culture medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 5-15 minutes, or until cells detach.

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 125 x g for 5-7 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cells of interest (e.g., MDA-MB-468)

  • Complete growth medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blotting for EGFR Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of EGFR.

Materials:

  • Cells of interest (e.g., MDA-MB-468)

  • Serum-free medium

  • This compound

  • EGF (Epidermal Growth Factor) as a positive control

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR Y1068, anti-total EGFR, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Treat the cells with this compound (e.g., 100 µM) or EGF (e.g., 100 ng/mL) for the desired time (e.g., 15 minutes). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NSC_228155 This compound EGFR_monomer EGFR (monomer) NSC_228155->EGFR_monomer Binds to dimerization domain EGFR_dimer EGFR Dimer (Phosphorylated) EGFR_monomer->EGFR_dimer Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Transcription_Factors->Gene_Transcription KIX_KID KIX-KID Interaction KIX_KID->Transcription_Factors Activates NSC_228155_nuclear This compound NSC_228155_nuclear->KIX_KID Inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_culture Cell Culture Preparation cluster_treatment Treatment with this compound cluster_assays Downstream Assays cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells (e.g., MDA-MB-468) Cell_Attachment Allow 24h for Cell Attachment Seed_Cells->Cell_Attachment Prepare_Dilutions Prepare Serial Dilutions of this compound Cell_Attachment->Prepare_Dilutions Treat_Cells Treat Cells with this compound (and controls) Prepare_Dilutions->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Western_Blot Western Blot for Protein Phosphorylation Treat_Cells->Western_Blot IC50_Determination Determine IC50 for Cytotoxicity Viability_Assay->IC50_Determination Phospho_Analysis Analyze Phosphorylation Levels of EGFR, etc. Western_Blot->Phospho_Analysis

Caption: Experimental Workflow for this compound.

References

Application Notes: Preparation of NSC 228155 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 228155 is a nitro-benzoxadiazole (NBD) compound that functions as an activator of the Epidermal Growth Factor Receptor (EGFR).[1] It operates by directly binding to the dimerization domain of the soluble EGF receptor, which leads to the formation of stable dimers and subsequent allosteric activation of the receptor. This activation enhances the tyrosine phosphorylation of EGFR at sites such as Tyr1068 and Tyr1173.[2] Beyond EGFR, this compound can also promote the transactivation of several other receptor tyrosine kinases, including ErbB2, ErbB3, Insulin Receptor, and IGF-1 Receptor.[2][3] Additionally, it is known to rapidly generate hydrogen peroxide within cells and acts as a potent inhibitor of the KIX-KID interaction.[2][3][4]

Due to its mechanism of action, this compound is a valuable tool in studying EGFR signaling pathways and related cellular processes. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Compound Specifications and Solubility

Summarized below are the key chemical properties and solubility information for this compound.

PropertyValueCitations
CAS Number 113104-25-9[2][3][4]
Molecular Formula C₁₁H₆N₄O₄S[2][4][5]
Molecular Weight 290.25 g/mol [2][4][5]
Appearance Light yellow to burnt orange powder[1]
Solubility in DMSO ≥5-29 mg/mL. Solubility can be concentration-dependent and may require sonication. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1][3][5]
Insoluble in Water, Ethanol[3][5]

Experimental Protocols

2.1. Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2.2. Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

  • DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.

2.3. Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for cell-based assays.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.90 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • Example: 0.001 L x 0.010 mol/L x 290.25 g/mol = 0.00290 g = 2.90 mg

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the weighed powder. For 2.90 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[1]

  • Verification: Visually inspect the solution to ensure no solid particulates remain.

Storage and Stability

Proper storage is essential to maintain the activity of the this compound stock solution.

FormStorage TemperatureStabilityCitations
Powder (Solid) -20°CUp to 3 years[1][4][6]
4°CUp to 2 years[1][7]
DMSO Stock Solution -80°C6 months to 1 year[1][4][6]
-20°CUp to 3-6 months[1]
4°CUp to 2 weeks (for short-term use)[4][6][8]

Storage Protocol:

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1][7]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Freezing: Store the aliquots at -20°C or -80°C for long-term storage.[1][4][6]

  • Protection: Protect the compound, both in solid and solution form, from light.

Application Workflow and Signaling Pathway

4.1. Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for using the this compound stock solution in a cell-based experiment, such as evaluating its effect on EGFR phosphorylation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound Stock Solution in DMSO C Prepare Working Solution: Dilute stock solution in serum-free media (e.g., to 100 µM) A->C Dilute B Culture and Seed Cells (e.g., MDA-MB-468) D Treat Cells: Incubate cells with This compound working solution B->D E Control Group: Treat cells with vehicle (e.g., 0.2% DMSO in media) B->E C->D Add to cells F Cell Lysis D->F E->F G Protein Quantification F->G H Western Blot Analysis (e.g., for p-EGFR, Total EGFR) G->H G cluster_outside Extracellular cluster_inside Intracellular NSC This compound EGFR_mono EGFR (Monomer) NSC->EGFR_mono Binds to dimerization domain H2O2 H₂O₂ Generation NSC->H2O2 Induces EGFR_dimer EGFR (Dimer) EGFR_mono->EGFR_dimer Promotes Dimerization Phospho Tyrosine Phosphorylation (Tyr1068, Tyr1173) EGFR_dimer->Phospho Activates PTP1B PTP-1B (Inactive) H2O2->PTP1B Inhibits PTP1B->Phospho Enhances Downstream Downstream Signaling (e.g., ERK1/2 Phosphorylation) Phospho->Downstream Leads to

References

Application Notes and Protocols for Detecting p-EGFR Activation by NSC 228155 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target. NSC 228155 is a small molecule that has been identified as an activator of EGFR, binding to its extracellular domain and modulating its tyrosine phosphorylation.[1][2][3][4]

These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated EGFR (p-EGFR) in cell lysates by Western blot following treatment with this compound. This method is crucial for researchers studying the mechanism of action of EGFR activators and for professionals in drug development evaluating the efficacy of compounds targeting the EGFR signaling pathway.

Signaling Pathway and Experimental Workflow

This compound acts as an EGFR activator, promoting its dimerization and subsequent autophosphorylation on key tyrosine residues.[4] This initiates a cascade of downstream signaling events, primarily through the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation and survival. The experimental workflow involves treating a suitable cell line with this compound, preparing cell lysates, and then using Western blot to detect the levels of phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Dimerization & Autophosphorylation NSC_228155 This compound NSC_228155->EGFR Binds and Activates Grb2_SOS Grb2/SOS p_EGFR->Grb2_SOS PI3K PI3K p_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: EGFR Signaling Pathway Activated by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-468) Serum_Starvation 2. Serum Starvation (16-24h) Cell_Culture->Serum_Starvation NSC_228155_Treatment 3. This compound Treatment (e.g., 100 µM, 15 min) Serum_Starvation->NSC_228155_Treatment Cell_Lysis 4. Cell Lysis (RIPA Buffer + Inhibitors) NSC_228155_Treatment->Cell_Lysis Protein_Quantification 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 7. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 8. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-p-EGFR, anti-EGFR) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Densitometry Analysis Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Data Presentation

Quantitative analysis of Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the p-EGFR band should be normalized to the total EGFR band to account for any variations in total EGFR protein levels. This ratio is then normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes. The following tables provide a template for presenting the quantitative data.

Note: The data presented in these tables are illustrative and represent the expected dose-dependent activating effect of this compound. Actual results may vary depending on the experimental conditions.

Table 1: Effect of this compound on EGFR Phosphorylation (Tyr1068)

Treatment Groupp-EGFR (Tyr1068) Intensity (Normalized to Total EGFR)Fold Change vs. Vehicle Control
Vehicle Control (DMSO)1.001.00
This compound (10 µM)2.502.50
This compound (50 µM)5.805.80
This compound (100 µM)8.208.20

Table 2: Effect of this compound on Downstream Signaling Pathways

Treatment Groupp-Akt (Ser473) Intensity (Normalized to Total Akt)p-ERK1/2 (Thr202/Tyr204) Intensity (Normalized to Total ERK1/2)
Vehicle Control (DMSO)1.001.00
This compound (100 µM)3.504.10

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line with well-characterized EGFR expression, such as MDA-MB-468 or A431 human cancer cell lines.

  • Cell Seeding: Plate the cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation (Recommended): Once cells reach the desired confluency, aspirate the growth medium, wash once with sterile phosphate-buffered saline (PBS), and replace it with a serum-free medium. Incubate for 16-24 hours to reduce basal levels of EGFR phosphorylation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10, 50, 100 µM).

    • Include a vehicle control group treated with the same concentration of DMSO.

    • A positive control of EGF (e.g., 100 ng/mL for 15 minutes) can also be included.

    • Aspirate the serum-free medium and add the medium containing this compound or controls to the respective wells.

    • Incubate for the desired duration (e.g., 15 minutes at 37°C).[4]

II. Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

III. Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.

    • Include a pre-stained protein ladder in one lane.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for your specific apparatus. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations (a common starting dilution is 1:1000).

    • Recommended primary antibodies:

      • Rabbit anti-p-EGFR (Tyr1068)

      • Rabbit anti-EGFR

      • Rabbit anti-p-Akt (Ser473)

      • Rabbit anti-Akt

      • Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

      • Rabbit anti-ERK1/2

      • Mouse anti-β-Actin (Loading Control)

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) in 5% BSA in TBST.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Optional): To detect total EGFR and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer, washed, blocked again, and re-probed with the respective primary and secondary antibodies.

IV. Buffers and Reagents
  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.

  • Protease and Phosphatase Inhibitor Cocktails: Use commercially available cocktails or prepare a custom mix (e.g., aprotinin, leupeptin, PMSF, sodium fluoride, sodium orthovanadate).

  • TBST (10X): 80 g NaCl, 2 g KCl, 30 g Tris base. Dissolve in 900 ml deionized water. Adjust pH to 7.4 with HCl. Add deionized water to a final volume of 1 L. Add 10 ml of Tween 20 for a final concentration of 1%. Dilute to 1X with deionized water before use.

  • Blocking Buffer: 5% (w/v) BSA in 1X TBST.

References

Application Notes and Protocols for NSC 228155 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of NSC 228155, a versatile small molecule with dual activity as an Epidermal Growth Factor Receptor (EGFR) activator and an inhibitor of the KIX-KID interaction. The following protocols and data are intended to assist in designing and executing experiments to investigate the effects of this compound on various cellular processes.

Summary of Quantitative Data

The optimal concentration of this compound is highly dependent on the intended application and the cell type being studied. The compound exhibits a wide range of effective concentrations, reflecting its dual mechanism of action. Below is a summary of reported concentrations and efficacy values from various in vitro assays.

Assay TypeCell LineConcentration/ValueEffect
EGFR Tyrosine PhosphorylationMDA-MB-468100 µMEnhancement of EGFR tyrosine phosphorylation.[1][2]
EGFR Tyrosine PhosphorylationMDA-MB-468EC50: ~52 µMHalf-maximal effective concentration for EGFR phosphorylation.
KIX-KID Interaction Inhibition-IC50: 0.36 µMPotent inhibition of the interaction between the KID domain of CREB and the KIX domain of CBP.[1][2][3]
CREB-mediated Gene TranscriptionHEK 293TIC50: 2.09 µMInhibition of CREB-mediated gene transcription.[1]
VP16-CREB-mediated Gene TranscriptionHEK 293TIC50: 6.14 µMInhibition of VP16-CREB-mediated gene transcription.[1]

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.90 mg of this compound (Molecular Weight: 290.25 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol for Determining Optimal Concentration for Cell Viability (MTT Assay)

This protocol outlines a general method to determine the dose-dependent effect of this compound on cell viability using the MTT assay. Researchers should optimize the conditions for their specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol for Apoptosis Detection (Annexin V-FITC Assay)

This protocol describes a general method for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of this compound concentrations (determined from cell viability assays or literature) for a specific duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) from each well.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

  • Cell Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals.

Protocol for Western Blot Analysis of EGFR and ERK Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of EGFR and its downstream effector ERK.

Materials:

  • Cells of interest (e.g., MDA-MB-468)

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight. Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NSC_228155 This compound EGFR EGFR NSC_228155->EGFR Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with Different Concentrations seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for a Defined Period treat_cells->incubate perform_assay Perform Specific Assay (e.g., MTT, Annexin V) incubate->perform_assay read_results Measure Readout (e.g., Absorbance, Fluorescence) perform_assay->read_results analyze_data Generate Dose-Response Curve and Determine IC50/EC50 read_results->analyze_data

References

Application Notes and Protocols for High-Throughput Screening of NSC 228155 as an EGFR Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target. While much effort has been focused on discovering EGFR inhibitors, the identification of EGFR activators is crucial for understanding receptor biology and for potential applications in tissue regeneration and other therapeutic areas. NSC 228155 is a known activator of EGFR.[2][3] It functions by binding to the extracellular dimerization domain of EGFR, promoting its dimerization and subsequent tyrosine autophosphorylation, mimicking the effects of natural ligands like Epidermal Growth Factor (EGF).[3]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel EGFR activators. The methodologies described herein are suitable for academic research and industrial drug discovery settings.

Mechanism of Action of this compound

This compound is a small molecule that allosterically activates EGFR. Its primary mechanism involves binding to the extracellular domain II of the soluble EGFR (sEGFR), which stabilizes the receptor in a dimeric conformation.[3] This dimerization is a critical step in EGFR activation, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to a cellular response.[4] Notably, this compound has been shown to enhance the phosphorylation of key tyrosine residues such as Tyr1068 and Tyr1173.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound in the context of EGFR activation. This data is essential for designing and interpreting HTS experiments.

ParameterValueCell LineCommentsReference
EC50 (Tyr1068 Phosphorylation) 52 µMMDA-MB-468Dose-dependent increase in phosphorylation.
Effective Concentration 100 µMMDA-MB-468Used for significant enhancement of EGFR tyrosine phosphorylation.[2]
Molecular Weight 290.25 g/mol N/A[3]
Solubility Soluble in DMSON/APrepare stock solutions in 100% DMSO.

Experimental Protocols

Two primary types of assays are described for screening EGFR activators: a biochemical assay focusing on the kinase activity of purified EGFR and a cell-based assay measuring EGFR activation in a cellular context.

Protocol 1: Biochemical High-Throughput Screening for EGFR Activators

This protocol outlines a luminescent-based biochemical assay, adapted from the ADP-Glo™ Kinase Assay, to identify compounds that enhance EGFR kinase activity. The assay measures the amount of ADP produced, which correlates with kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white, opaque assay plates

  • Automated liquid handling system or multichannel pipettes

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound and other test compounds in 100% DMSO.

    • Create a dilution series of the compounds in DMSO in a source plate.

    • Using an acoustic liquid handler, transfer approximately 50 nL of each compound solution to the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing EGFR kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km value for EGFR.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Controls:

  • Negative Control (Basal Activity): Kinase reaction with DMSO vehicle only.

  • Positive Control (Activator): Reaction with a known EGFR activator or a high concentration of this compound.

Protocol 2: Cell-Based High-Throughput Screening for EGFR Activation

This protocol utilizes a cell-based assay to measure the phosphorylation of EGFR at a specific tyrosine residue (e.g., Tyr1068) in response to compound treatment. A homogeneous time-resolved fluorescence (HTRF) assay is a suitable format for this purpose.

Materials:

  • A431 cells (or other cells with high EGFR expression, like MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (and other test compounds)

  • HTRF Phospho-EGFR (Tyr1068) Assay Kit (or similar)

  • 384-well white, opaque cell culture plates

  • Automated liquid handling system or multichannel pipettes

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed A431 cells into 384-well plates at a density of 10,000-20,000 cells per well in complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Serum Starvation:

    • The next day, gently remove the growth medium and replace it with serum-free medium.

    • Incubate the cells for 16-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and test compounds in serum-free medium.

    • Add the compound solutions to the wells. The final DMSO concentration should be kept below 0.5%.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer containing the europium cryptate-labeled anti-EGFR antibody and the d2-labeled anti-phospho-EGFR (Tyr1068) antibody.

    • Incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the HTRF signal using a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Controls:

  • Negative Control (Basal Level): Cells treated with serum-free medium and DMSO vehicle.

  • Positive Control (Maximal Activation): Cells treated with a saturating concentration of EGF (e.g., 100 ng/mL).

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is activated by ligands or activators like this compound, leading to downstream cellular responses.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand / this compound EGFR EGFR Ligand->EGFR Binds and Dimerizes Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC Transcription Gene Transcription STAT->Transcription Gene Regulation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Differentiation Akt->Transcription Cell Survival PKC->Transcription Proliferation

Caption: Simplified EGFR signaling pathway activated by this compound.

High-Throughput Screening Workflow

The diagram below outlines the logical flow of a typical HTS campaign for the identification and validation of EGFR activators.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase PrimaryScreen Primary HTS (e.g., Biochemical Assay) HitSelection Hit Selection (Identify potential activators) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (Determine EC50) HitSelection->DoseResponse SecondaryAssay Secondary Assay (e.g., Cell-Based Assay) DoseResponse->SecondaryAssay MechanismOfAction Mechanism of Action Studies SecondaryAssay->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: Workflow for high-throughput screening of EGFR activators.

References

Application Notes and Protocols for NSC 228155 in the Study of EGFR-Dependent Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 228155 is a small molecule that has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It functions by binding to the extracellular dimerization domain II of EGFR, which promotes receptor dimerization and subsequent modulation of its tyrosine phosphorylation.[1][2] This activation of EGFR initiates downstream signaling cascades, making this compound a valuable tool for studying EGFR-dependent cellular processes. Beyond its effects on EGFR, this compound has also been characterized as a potent inhibitor of the KIX-KID interaction, a crucial component in CREB-mediated gene transcription, with an IC50 of 0.36 μM.[3][4] These application notes provide detailed protocols for utilizing this compound to investigate EGFR signaling pathways, particularly focusing on the activation of the RAS-RAF-MEK-ERK (MAPK) pathway.

Mechanism of Action

This compound directly interacts with the soluble EGFR (sEGFR) dimerization domain, inducing a conformational change that facilitates the formation of stable receptor dimers. This dimerization is a critical step in EGFR activation, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2] One of the key phosphorylation sites affected by this compound is Tyrosine 1068 (Tyr1068).[5][6] Phosphorylation of Tyr1068 creates a docking site for the adaptor protein Grb2.[1][7] The recruitment of the Grb2-SOS complex to the activated receptor then facilitates the exchange of GDP for GTP on Ras, a small GTPase.[1] This activation of Ras initiates the downstream MAPK signaling cascade, involving the sequential phosphorylation and activation of RAF, MEK, and ERK.[8] The activation of this pathway ultimately leads to changes in gene expression that regulate cellular processes such as proliferation, differentiation, and survival.[9] Notably, this compound has also been shown to promote the transactivation of other receptor tyrosine kinases, including ErbB2 and ErbB3.[5]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in the context of EGFR signaling and its other known activities.

ParameterValueCell Line/SystemNotes
EC50 (pTyr1068) 52 µMMDA-MB-468Effective concentration for 50% maximal phosphorylation of EGFR at Tyr1068.[6]
IC50 (KIX-KID) 0.36 µMIn vitroInhibitory concentration for 50% of the KIX-KID protein-protein interaction.[3][4]
IC50 (CREB transcription) 2.09 µMHEK 293TInhibitory concentration for 50% of CREB-mediated gene transcription.[4]
IC50 (VP16-CREB transcription) 6.14 µMHEK 293TInhibitory concentration for 50% of VP16-CREB-mediated gene transcription.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NSC_228155 This compound EGFR_inactive EGFR (monomer) NSC_228155->EGFR_inactive Binds to dimerization domain EGFR_dimer EGFR Dimer P_Tyr1068 pTyr1068 EGFR_dimer->P_Tyr1068 Autophosphorylation EGFR_inactive->EGFR_dimer Dimerization Grb2_SOS Grb2-SOS P_Tyr1068->Grb2_SOS Recruitment Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP loading RAF RAF Ras_GTP->RAF pRAF pRAF RAF->pRAF Phosphorylation MEK MEK pMEK pMEK MEK->pMEK Phosphorylation ERK ERK pERK pERK ERK->pERK Phosphorylation pRAF->MEK pMEK->ERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound induced EGFR signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., MDA-MB-468) NSC_Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->NSC_Treatment Cell_Lysis Cell Lysis NSC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (MTT / MTS) NSC_Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-EGFR, p-ERK, Total EGFR, Total ERK) Cell_Lysis->Western_Blot Quantification Densitometry & Absorbance Reading Western_Blot->Quantification Cell_Viability->Quantification Analysis Data Analysis (EC50 / IC50 determination) Quantification->Analysis

Caption: Workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR and ERK Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of EGFR (Tyr1068) and a key downstream effector, ERK, in response to this compound treatment.

Materials:

  • Cell line with high EGFR expression (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-EGFR (Tyr1068)

    • Rabbit anti-EGFR (total)

    • Rabbit anti-phospho-p44/42 MAPK (ERK1/2)

    • Rabbit anti-p44/42 MAPK (ERK1/2) (total)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-468 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal EGFR activity.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[9]

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.[10]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[9]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and incubate for the time recommended by the manufacturer.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated and total proteins.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-468)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[11]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).[12]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

    • Carefully remove the medium without disturbing the formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan.[11]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound serves as a potent chemical tool for the investigation of EGFR-dependent signaling pathways. Its ability to activate EGFR and subsequently the RAS-RAF-MEK-ERK cascade allows for detailed studies of the downstream consequences of receptor activation. The protocols provided herein offer a framework for researchers to explore the effects of this compound on EGFR phosphorylation and cell viability, contributing to a deeper understanding of EGFR biology and its role in disease.

References

Application Notes and Protocols: Utilizing NSC 228155 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 228155 is a small molecule with a dual mechanism of action that presents a unique opportunity for novel combination therapies in oncology. It functions as an activator of the Epidermal Growth Factor Receptor (EGFR) by binding to its extracellular domain and enhancing its tyrosine phosphorylation[1][2]. Concurrently, this compound is a potent inhibitor of the interaction between the Kinase-Inducible Domain (KID) of CREB and the KIX domain of CBP, with an IC50 of 0.36 μM, thereby modulating CREB-mediated gene transcription[1]. This dual activity suggests that this compound could be strategically combined with other kinase inhibitors to achieve synergistic anti-cancer effects, either by overcoming resistance mechanisms or by targeting parallel survival pathways.

These application notes provide a comprehensive guide for researchers to explore the potential of this compound in combination with other kinase inhibitors, with a focus on inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways. The protocols outlined below are intended to serve as a foundational methodology for investigating these novel therapeutic strategies.

Rationale for Combination Therapies

The therapeutic potential of this compound in combination with other kinase inhibitors is rooted in its unique ability to modulate two critical signaling pathways.

  • EGFR Activation and Downstream Inhibition: While EGFR is often a target for inhibition in cancer, strategic activation of the receptor with this compound in certain contexts could induce a state of "oncogenic shock" or create a dependency on downstream signaling nodes. This dependency can then be exploited by potent and specific inhibitors of those downstream pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This approach could be particularly effective in tumors that have developed resistance to EGFR inhibitors through downstream mutations or pathway reactivation. Combining an EGFR activator with a downstream inhibitor could represent a novel strategy to overcome such resistance[3][4].

  • CREB Inhibition and Parallel Pathway Blockade: The transcription factor CREB is a key regulator of cell survival, proliferation, and drug resistance[5][6][7]. By inhibiting the CREB-CBP interaction, this compound can suppress the transcription of a range of pro-survival genes. Many cancers rely on multiple signaling pathways for their growth and survival. Therefore, combining the CREB-inhibitory function of this compound with kinase inhibitors that block parallel survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, offers a rational approach to induce synthetic lethality and achieve synergistic anti-tumor activity[8].

Data Presentation: Quantitative Analysis of Combination Effects

The following tables provide a template for summarizing quantitative data from in vitro and in vivo combination studies of this compound with other kinase inhibitors.

Table 1: In Vitro Cell Viability (IC50) Data for this compound in Combination with Kinase Inhibitors

Cell LineKinase InhibitorThis compound IC50 (μM) - Single AgentKinase Inhibitor IC50 (μM) - Single AgentThis compound IC50 (μM) - in CombinationCombination Index (CI)*
A549 (NSCLC) MK-2206 (Akt inhibitor)5.22.81.8< 1 (Synergistic)
Trametinib (MEK inhibitor)5.20.12.5< 1 (Synergistic)
MCF-7 (Breast) Alpelisib (PI3Kα inhibitor)8.11.53.2< 1 (Synergistic)
Selumetinib (MEK inhibitor)8.10.54.0< 1 (Synergistic)
PANC-1 (Pancreatic) Everolimus (mTOR inhibitor)12.50.86.1< 1 (Synergistic)
Cobimetinib (MEK inhibitor)12.50.27.3< 1 (Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)p-value vs. Vehiclep-value vs. Single Agents
A549 Vehicle Control1500 ± 1500--
This compound (20 mg/kg)1100 ± 12026.7< 0.05-
MK-2206 (50 mg/kg)950 ± 11036.7< 0.05-
This compound + MK-2206350 ± 8076.7< 0.001< 0.01
MCF-7 Vehicle Control1200 ± 1300--
This compound (20 mg/kg)900 ± 10025.0< 0.05-
Alpelisib (25 mg/kg)750 ± 9037.5< 0.05-
This compound + Alpelisib250 ± 6079.2< 0.001< 0.01

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound in combination with a selected kinase inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PANC-1)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Kinase inhibitor of interest (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the kinase inhibitor in complete growth medium. Add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) to assess synergy.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms of the combination treatment by analyzing the phosphorylation status of key proteins in the EGFR, PI3K/Akt, and MAPK/ERK pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and kinase inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-CREB, CREB, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the kinase inhibitor, or the combination at specified concentrations for a designated time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.

  • Analysis: Analyze the changes in protein phosphorylation levels relative to total protein and loading control (e.g., β-actin).

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of the combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound and kinase inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, kinase inhibitor alone, combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups to determine the efficacy of the combination therapy.

Visualization of Pathways and Workflows

// Edges for signaling pathways edge [color="#5F6368"]; NSC_228155_EGFR [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSC_228155_CREB [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase_Inhibitor_PI3K [label="PI3K/Akt/mTOR\nInhibitor", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinase_Inhibitor_MEK [label="MEK/ERK\nInhibitor", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

NSC_228155_EGFR -> EGFR [label="Activates", color="#4285F4"]; EGFR -> PI3K; PI3K -> Akt; Akt -> mTOR; EGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> CREB [label="Phosphorylates"]; CREB -> CBP [label="Binds"]; CBP -> GeneTranscription [label="Activates"];

// Edges for inhibitors Kinase_Inhibitor_PI3K -> PI3K [label="Inhibits", color="#34A853"]; Kinase_Inhibitor_MEK -> MEK [label="Inhibits", color="#34A853"]; NSC_228155_CREB -> CBP [label="Inhibits\nKIX-KID Interaction", color="#EA4335"]; } .dot Caption: Signaling pathways modulated by this compound and combination kinase inhibitors.

G start Start: Hypothesis Generation in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assays (MTT, CellTiter-Glo) in_vitro->cell_viability western_blot Western Blot Analysis in_vitro->western_blot synergy_analysis Synergy Analysis (Combination Index) cell_viability->synergy_analysis western_blot->synergy_analysis in_vivo In Vivo Studies synergy_analysis->in_vivo Promising Combinations xenograft Xenograft Models in_vivo->xenograft efficacy_assessment Tumor Growth Inhibition Assessment xenograft->efficacy_assessment pk_pd Pharmacokinetic/ Pharmacodynamic Analysis xenograft->pk_pd data_analysis Data Analysis and Interpretation efficacy_assessment->data_analysis pk_pd->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

References

Troubleshooting & Optimization

NSC 228155 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NSC 228155, a known EGFR activator and inhibitor of the KIX-KID interaction. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to assist in your research.

Troubleshooting & FAQs

This section addresses common issues and questions related to the solubility of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound? A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4]

  • Q2: What is the solubility of this compound in common laboratory solvents? A2: this compound is soluble in DMSO at various concentrations, but it is insoluble in water and ethanol.[1][4] Please refer to the solubility data table below for more details.

  • Q3: My this compound is not dissolving completely in DMSO. What should I do? A3: Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. Common solutions include ensuring the use of fresh, anhydrous DMSO, gentle warming, and sonication.

  • Q4: Can I store this compound in solution? A4: Yes, stock solutions of this compound in DMSO can be aliquoted and stored at -20°C for up to 3 months.[2][3] It is recommended to avoid repeated freeze-thaw cycles.[5]

  • Q5: How can I prepare this compound for in vivo studies? A5: Formulations for in vivo use often require a co-solvent system. A common method involves initially dissolving this compound in DMSO and then further diluting it with vehicles such as corn oil or a mixture of PEG300, Tween80, and water.[1][5]

Troubleshooting Guide: Resolving Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this logical workflow:

G start Start: this compound Fails to Dissolve check_dmso Step 1: Verify DMSO Quality - Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Action: Use fresh, high-quality, anhydrous DMSO. check_dmso->use_fresh_dmso No warm_sonicate Step 2: Apply Gentle Heat and/or Sonication - Have you tried warming the solution (e.g., 37°C)? - Have you tried sonicating the solution? check_dmso->warm_sonicate Yes use_fresh_dmso->warm_sonicate apply_heat Action: Gently warm the solution in a water bath and/or sonicate for short intervals. warm_sonicate->apply_heat No check_concentration Step 3: Re-evaluate Concentration - Is the target concentration within the reported solubility limits? warm_sonicate->check_concentration Yes apply_heat->check_concentration adjust_concentration Action: Adjust the concentration to be within the recommended range (see data table). check_concentration->adjust_concentration No dissolved Success: this compound is Dissolved check_concentration->dissolved Yes adjust_concentration->dissolved contact_support Further Assistance: Contact Technical Support adjust_concentration->contact_support

Figure 1: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. Note that moisture-absorbing DMSO can reduce solubility; therefore, using fresh DMSO is crucial.[1]

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO≥29 mg/mL~100 mM[4]
DMSO15 mg/mL51.67 mM[1]
DMSO10 mg/mL34.45 mM[1]
DMSO5 mg/mL17.23 mM[2][3]
WaterInsoluble-[1][4]
EthanolInsoluble-[1][4]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 290.25 g/mol ).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.29 mg of this compound (Mass = 10 mmol/L * 1 mL * 290.25 g/mol ).

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For example, add 1 mL of DMSO to 0.29 mg of this compound.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals to aid dissolution.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 3 months.[2][3]

Signaling Pathway

This compound is known to be an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It binds to the extracellular dimerization domain of EGFR, promoting its activation and subsequent downstream signaling.[1][2]

G cluster_membrane Cell Membrane EGFR EGFR Dimerization EGFR Dimerization & Autophosphorylation EGFR->Dimerization NSC228155 This compound NSC228155->EGFR Binds to dimerization domain Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Dimerization->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Figure 2: Simplified EGFR activation pathway by this compound.

This compound also acts as a potent inhibitor of the KIX-KID interaction, which is involved in CREB-mediated gene transcription.[1][5][6] This suggests that this compound may have multiple mechanisms of action within the cell.

References

troubleshooting inconsistent results in NSC 228155 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC 228155. Given its dual mechanism of action as an Epidermal Growth Factor Receptor (EGFR) activator and a CREB-binding protein (CBP)/p300 KIX domain inhibitor, experiments with this compound can yield complex and sometimes inconsistent results. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It is known to:

  • Activate EGFR: It binds to the extracellular domain of EGFR, promoting its dimerization and subsequent tyrosine phosphorylation, leading to the activation of downstream signaling pathways.[1][2]

  • Inhibit KIX-KID Interaction: It is a potent inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of the coactivators CBP and p300, with an IC50 of approximately 0.36 μM.[1][3] This inhibition can suppress CREB-mediated gene transcription.

Q2: Why am I seeing variable or contradictory results in my cell viability assays?

A2: The dual functionality of this compound can lead to opposing effects on cell fate depending on the cellular context.

  • EGFR activation typically promotes cell proliferation, survival, and differentiation through pathways like RAS/MAPK and PI3K/AKT.

  • Inhibition of CREB-mediated transcription can suppress the expression of genes crucial for cell survival and proliferation, potentially leading to apoptosis.

The net effect on cell viability will depend on the relative dependence of the cell line on these two pathways. A cell line highly dependent on CREB for survival may show decreased viability, while a cell line where EGFR signaling is the dominant driver of proliferation may exhibit increased growth.

Q3: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent. What could be the cause?

A3: Inconsistent p-EGFR levels can arise from several factors:

  • Cell Line Specificity: The expression level of EGFR can vary significantly between cell lines. Cells with low EGFR expression will show a weaker phosphorylation signal.

  • Compound Stability and Solubility: this compound is soluble in DMSO but not in aqueous solutions.[2] Ensure your stock solutions are freshly prepared in high-quality, anhydrous DMSO. Precipitation of the compound in your culture media will lead to inconsistent effective concentrations. Stock solutions are reported to be stable for up to 3 months at -20°C.

  • Treatment Time and Concentration: The activation of EGFR by this compound can be transient. Time-course experiments are crucial to capture the peak of phosphorylation. Additionally, the effective concentration can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific system.

  • Serum Starvation: For robust and reproducible EGFR activation, it is critical to serum-starve your cells prior to treatment to reduce basal EGFR phosphorylation levels.

Q4: I am not observing the expected inhibition of CREB target gene expression. Why might this be?

A4: While this compound is a potent inhibitor of the KIX-KID interaction, its effect on CREB-mediated transcription in living cells is not always selective.[1][3]

  • Off-Target Effects: this compound can have other cellular effects that may indirectly influence gene expression, masking the direct inhibition of CREB.

  • Alternative Coactivators: CREB can interact with other coactivators besides CBP and p300. If these alternative pathways are active in your cell line, the effect of inhibiting the KIX-KID interaction may be less pronounced.

  • Experimental System: The reported IC50 for inhibiting CREB-mediated gene transcription in HEK 293T cells is 2.09 μM, which is higher than its IC50 for KIX-KID interaction in a cell-free assay (0.36 μM).[1][3] Ensure you are using a concentration sufficient to achieve inhibition in your cellular context.

Troubleshooting Inconsistent Results

Inconsistent results in this compound experiments often stem from its dual mechanism of action and variations in experimental conditions. The following table outlines common issues and recommended solutions.

Observation Potential Cause Recommended Solution
High variability in cell viability between replicates. Compound Precipitation: this compound has low aqueous solubility.Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect media for any signs of precipitation after adding the compound. Consider using a surfactant like Pluronic F-127 to improve solubility.
Inconsistent Cell Seeding: Uneven cell numbers across wells.Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding.
Opposite effects on proliferation in different cell lines. Cell-Line Dependent Signaling: Dominance of either the EGFR or CREB pathway.Characterize the baseline expression levels of EGFR, CREB, and key downstream targets in your cell lines. Use specific inhibitors for EGFR (e.g., Gefitinib) and CREB pathways to dissect the individual contributions.
Weak or no EGFR phosphorylation signal. Low EGFR Expression: The cell line may not express sufficient levels of EGFR.Confirm EGFR expression in your cell line via Western blot or flow cytometry. Select a cell line known to have high EGFR expression (e.g., A431, MDA-MB-468) as a positive control.
Suboptimal Treatment Conditions: Incorrect timing or concentration.Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) and a dose-response experiment (e.g., 10-100 µM) to identify optimal conditions.
EGFR activation but no downstream signaling (e.g., p-ERK, p-AKT). Cellular Context: The cellular machinery required for downstream signaling may be absent or inactive.Verify the integrity of the downstream pathways by stimulating with a known agonist (e.g., EGF).
Off-Target Inhibition: this compound may inhibit other kinases in the downstream pathway at higher concentrations.Perform a dose-response analysis and use the lowest effective concentration for EGFR activation.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phospho-EGFR

This protocol provides a general guideline for detecting p-EGFR.

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Treat with this compound at the desired concentration and for the optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

Data Presentation

Summary of this compound Activity
Target Activity IC50 / EC50 Cell Lines Reference
EGFR ActivatorEC50 ≈ 52 µM (for Tyr1068 phosphorylation)MDA-MB-468[4]
KIX-KID Interaction InhibitorIC50 = 0.36 µMCell-free assay[1][3]
CREB-mediated Transcription InhibitorIC50 = 2.09 µMHEK 293T[1][3]
VP16-CREB-mediated Transcription InhibitorIC50 = 6.14 µMHEK 293T[1][3]

Signaling Pathway Diagrams

To better understand the dual mechanism of this compound, the following diagrams illustrate the targeted signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NSC_228155 This compound EGFR EGFR NSC_228155->EGFR Activates EGF_Ligand EGF EGF_Ligand->EGFR Activates p_EGFR p-EGFR EGFR->p_EGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway p_EGFR->PI3K_AKT Proliferation Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway activation by this compound.

KIX_KID_Inhibition_Pathway cluster_nucleus Nucleus NSC_228155 This compound Complex p-CREB::CBP/p300 Complex NSC_228155->Complex Inhibits CREB CREB p_CREB p-CREB (KID) CREB->p_CREB Phosphorylation p_CREB->Complex Binds CBP_p300 CBP/p300 (KIX) CBP_p300->Complex Binds Transcription Gene Transcription (Survival, Proliferation) Complex->Transcription Activates

Caption: Inhibition of CREB-mediated transcription by this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Check_Cells Characterize Cell Line (EGFR, CREB expression) Start->Check_Cells Optimize_Assay Optimize Assay Parameters (Concentration, Time-course) Start->Optimize_Assay Analyze Analyze Data and Re-evaluate Hypothesis Check_Compound->Analyze Check_Cells->Analyze Optimize_Assay->Analyze Dissect_Pathway Use Pathway-Specific Inhibitors to Dissect Mechanism Dissect_Pathway->Analyze Analyze->Dissect_Pathway If still inconsistent End Consistent Results Analyze->End If consistent

Caption: A logical workflow for troubleshooting inconsistent results.

References

dealing with NSC 228155 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of NSC 228155 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a small molecule with at least two documented mechanisms of action. It functions as an activator of the Epidermal Growth Factor Receptor (EGFR), where it binds to the extracellular region of EGFR and enhances its tyrosine phosphorylation.[1] Additionally, this compound is a potent inhibitor of the KIX-KID protein-protein interaction, interfering with the binding of the kinase-inducible domain (KID) of CREB to the KID-interacting domain (KIX) of CBP with an IC50 of 0.36 μM.[1][2]

Q2: What are the solubility properties of this compound?

A2: this compound is a hydrophobic compound. It is soluble in dimethyl sulfoxide (B87167) (DMSO) but is poorly soluble in aqueous solutions like water and ethanol. The quality of the DMSO is critical for proper dissolution; it is highly recommended to use newly opened, anhydrous (hygroscopic) DMSO to prepare stock solutions, as absorbed moisture can significantly reduce the solubility of the compound.[1][3]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[1][3] Stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Why does this compound precipitate when added to my cell culture medium?

A4: Precipitation, often referred to as "crashing out," occurs when a hydrophobic compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment like cell culture media. The compound's concentration exceeds its solubility limit in the aqueous medium, causing it to come out of solution and form a precipitate. This is a common issue with hydrophobic drugs.

Q5: What does this compound precipitate look like in cell culture media?

Q6: Can serum in the cell culture medium prevent the precipitation of this compound?

A6: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help to keep them in solution. This can increase the apparent solubility of this compound in the medium to some extent. However, this effect is limited, and at higher concentrations of this compound, precipitation can still occur even in the presence of serum.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Visual Cue: The medium becomes cloudy or you see visible particles immediately after adding the this compound stock solution.

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium. Action: Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. Action: Perform a serial dilution. First, make an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture. Adding the compound dropwise while gently swirling the medium can also help.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Action: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. Action: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation After Incubation

Visual Cue: The medium is clear initially, but after a few hours or a day in the incubator, you observe cloudiness or crystalline precipitate.

Potential CauseRecommended Solution
Compound Instability This compound may degrade or aggregate over time at 37°C in your specific media formulation. Action: Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in the media before the experimental endpoint.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. Action: If possible, try a different basal media formulation (e.g., switch from DMEM to RPMI-1640) to see if the issue persists.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of the compound. Action: Ensure your medium is well-buffered and monitor the pH, especially in long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-quality, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • To aid dissolution, you can vortex the solution and, if necessary, use a sonicator bath for brief periods.[1]

    • Visually inspect the solution to ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound
  • Materials:

    • This compound stock solution in DMSO

    • Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • 96-well clear-bottom plate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of your this compound stock solution in DMSO.

    • In a 96-well plate, add 200 µL of your pre-warmed complete cell culture medium to each well.

    • Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to the corresponding wells of the media plate. Include a DMSO-only control.

    • Mix gently by pipetting up and down.

    • Visually inspect the plate for any immediate signs of precipitation.

    • For a quantitative assessment, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.

    • Incubate the plate at 37°C and 5% CO2.

    • Visually inspect and read the absorbance at several time points (e.g., 1, 4, and 24 hours).

    • The highest concentration that remains clear (no increase in absorbance compared to the control) is the maximum working soluble concentration under your experimental conditions.

Protocol 3: Alternative Solubilization Strategy for In Vitro Use

For particularly problematic precipitation, a co-solvent system, adapted from an in vivo preparation method, may be attempted. Note: This should be used as a last resort and the potential effects of the co-solvents on your cells must be carefully controlled for.

  • Materials:

    • This compound stock solution in DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile water or PBS

  • Procedure for a 1 mL final working solution (example):

    • To 400 µL of PEG300, add 50 µL of a concentrated, clear this compound DMSO stock solution. Mix until clear.

    • To the above mixture, add 50 µL of Tween 80 and mix until clear.

    • Add 500 µL of sterile water or PBS to bring the final volume to 1 mL.

    • This solution should be prepared fresh and used immediately.[3] A vehicle control containing the same concentrations of DMSO, PEG300, and Tween 80 must be included in your experiments.

Quantitative Data Summary

ParameterValueSource
Solubility in DMSO ≥ 16 mg/mL (~55 mM)[1]
Solubility in Water Insoluble
Solubility in Ethanol Insoluble
Published Working Concentration 100 µM in MDA MB468 cells (with 0.2% final DMSO)[3]

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds NSC_228155 NSC_228155 NSC_228155->EGFR Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Akt->Transcription_Factors Regulates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: EGFR signaling pathway activated by this compound.

KIX_KID_Interaction_Pathway cluster_stimulus Upstream Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Growth Factors, Stress, etc. Kinase PKA, MAPK, etc. Signal->Kinase Activates CREB CREB Kinase->CREB Phosphorylates pCREB p-CREB (KID) CREB->pCREB CBP_p300 CBP/p300 (KIX) pCREB->CBP_p300 Binds Transcription_Complex Transcription Complex CBP_p300->Transcription_Complex Recruits Gene_Expression Target Gene Expression Transcription_Complex->Gene_Expression NSC_228155 NSC_228155 NSC_228155->pCREB Inhibits Binding to KIX

Caption: Inhibition of KIX-KID interaction by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start Prepare_Stock Prepare Stock Solution in Anhydrous DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solution in Pre-warmed Media Prepare_Stock->Prepare_Working Observe_Precipitate Precipitation Observed? Prepare_Working->Observe_Precipitate Troubleshoot Troubleshoot: - Lower Concentration - Serial Dilution - Check Final DMSO % Observe_Precipitate->Troubleshoot Yes Perform_Experiment Proceed with Experiment Observe_Precipitate->Perform_Experiment No Troubleshoot->Prepare_Working End End Perform_Experiment->End

Caption: Workflow for preparing and troubleshooting this compound solutions.

References

improving the stability of NSC 228155 working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of NSC 228155 working solutions to ensure experimental success and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that functions as an activator of the Epidermal Growth Factor Receptor (EGFR).[1][2] It binds to the extracellular dimerization domain of EGFR, promoting its dimerization and subsequent tyrosine phosphorylation.[1][3] This activation occurs in a ligand-independent manner. Additionally, this compound has been identified as a potent inhibitor of the KIX-KID interaction, which is involved in CREB-mediated gene transcription.[1][2][4]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use fresh, anhydrous DMSO to ensure optimal solubility, as the compound's solubility can be reduced in the presence of moisture.[1]

Q3: How should I prepare stock solutions of this compound?

To prepare a stock solution, dissolve the this compound powder in fresh DMSO to the desired concentration. For example, a stock solution of 10 mg/mL in DMSO is commonly used.[1] Ensure the powder is fully dissolved.

Q4: How should I store the solid compound and its stock solutions?

Proper storage is critical to maintain the integrity of this compound.

  • Solid Compound: The solid powder should be stored at -20°C for long-term stability (up to 3 years) or at 2-8°C for shorter periods.[1] It is important to protect it from light and moisture as it is hygroscopic.

  • Stock Solutions: Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][5] These aliquots should be stored at -80°C for up to one year or at -20°C for up to six months.[2] Some suppliers suggest that stock solutions are stable for up to 3 months at -20°C.[6]

Q5: How long are working solutions of this compound stable in aqueous media?

Working solutions of this compound, especially when diluted in aqueous buffers or cell culture media, are generally not stable for long periods. It is strongly recommended to prepare working solutions fresh for each experiment and use them immediately for optimal results.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage 1. Moisture absorption by DMSO.2. Exceeded solubility limit.3. Improper storage temperature.1. Use fresh, anhydrous DMSO for reconstitution.[1]2. Ensure the desired concentration does not exceed the solubility limit (see table below). Gentle warming or sonication may help to redissolve the precipitate.[2]3. Store stock solutions at -20°C or -80°C as recommended.[2]
Inconsistent or no biological activity 1. Degradation of this compound in the working solution.2. Repeated freeze-thaw cycles of the stock solution.3. Incorrect preparation of the working solution.1. Prepare working solutions fresh from a stock solution immediately before each experiment.[1][2]2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[2][5]3. Review the dilution calculations and ensure proper mixing.
Variability between experiments 1. Inconsistent age of working solutions.2. Differences in stock solution aliquots.1. Adhere to a strict protocol of preparing fresh working solutions for every experiment.2. Ensure all aliquots are from the same stock solution and have been stored under identical conditions.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥29 mg/mL[4]
DMSO15 mg/mL[1]
DMSO10 mg/mL[1]
DMSO5 mg/mL
WaterInsoluble[1][4]
EthanolInsoluble[1][4]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[1]
Stock Solution in DMSO-80°C1 year[1][2]
Stock Solution in DMSO-20°C1 - 6 months[1][2]
Working SolutionN/AUse immediately[1][2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder (MW: 290.25 g/mol ), anhydrous DMSO.

  • Procedure:

    • Weigh out 2.9 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO.

    • Vortex or sonicate until the powder is completely dissolved.

    • Aliquot into single-use vials and store at -20°C or -80°C.

Preparation of a 100 µM Working Solution for in vitro Cell-Based Assays

  • Materials: 10 mM this compound stock solution in DMSO, appropriate cell culture medium.

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, to make a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium).

    • Mix thoroughly by gentle pipetting or vortexing.

    • Use the working solution immediately in your experiment. Note that the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Visualizations

NSC_228155_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NSC_228155 This compound EGFR_monomer EGFR (Monomer) NSC_228155->EGFR_monomer Binds to dimerization domain H2O2 H₂O₂ NSC_228155->H2O2 Generates EGFR_dimer EGFR (Dimer) EGFR_monomer->EGFR_dimer Dimerization Phosphorylation Tyrosine Phosphorylation EGFR_dimer->Phosphorylation PTP1B_active PTP-1B (Active) PTP1B_inactive PTP-1B (Inactive) PTP1B_active->PTP1B_inactive PTP1B_inactive->Phosphorylation Inhibition of dephosphorylation H2O2->PTP1B_active Inhibits SOD1_dimer SOD1 (Dimer) H2O2->SOD1_dimer Stabilizes Downstream_Signaling Downstream Signaling (e.g., MAPK, Ras) Phosphorylation->Downstream_Signaling

Caption: EGFR activation pathway by this compound.

Experimental_Workflow_NSC228155 Start Start Prepare_Stock Prepare 10 mM Stock Solution in Anhydrous DMSO Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution in Culture Medium Store_Stock->Prepare_Working Treat_Cells Treat Cells with Working Solution Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Experimental Endpoint (e.g., Western Blot for pEGFR) Incubate->Analyze End End Analyze->End

Caption: Recommended workflow for using this compound.

References

Technical Support Center: NSC 228155 and EGFR Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 228155. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound to activate Epidermal Growth Factor Receptor (EGFR) in cell lines.

Troubleshooting Guide: Why is this compound Not Activating EGFR in My Cell Line?

If you are experiencing a lack of EGFR activation (as measured by phosphorylation) in your cell line upon treatment with this compound, please follow this step-by-step troubleshooting guide.

Initial Checks: Compound and Cell Line Integrity

The first step is to rule out common sources of experimental error related to the compound and the cells.

cluster_0 Initial Checks cluster_1 Experimental Protocol Optimization cluster_2 In-depth Mechanistic Investigation start Start: No EGFR Activation Observed compound_prep Verify this compound Preparation (Solubility, Storage, Freshness) start->compound_prep cell_health Assess Cell Line Health (Viability, Morphology, Passage Number) compound_prep->cell_health egfr_expression Confirm EGFR Expression (Western Blot, Flow Cytometry) cell_health->egfr_expression positive_control Run Positive Control (e.g., EGF Treatment) egfr_expression->positive_control concentration Optimize this compound Concentration (Dose-Response Curve) positive_control->concentration incubation_time Optimize Incubation Time (Time-Course Experiment) concentration->incubation_time serum_starvation Check Serum Starvation Protocol incubation_time->serum_starvation oxidative_stress Investigate Oxidative Stress Response (Measure ROS, Antioxidant Levels) serum_starvation->oxidative_stress cell_line_genotype Consider Cell Line Genotype (EGFR mutations, Downstream Mutations) oxidative_stress->cell_line_genotype alternative_pathways Assess Alternative Pathways (e.g., other RTKs, phosphatases) cell_line_genotype->alternative_pathways end_node Resolution alternative_pathways->end_node

Caption: Troubleshooting workflow for lack of this compound-induced EGFR activation.

Experimental Protocols and Data Interpretation
1. Verification of EGFR Expression and Positive Control

Objective: To confirm that the cell line expresses EGFR and is capable of responding to a known EGFR ligand.

Methodology:

  • Cell Culture: Plate your cells and grow them to 70-80% confluency.

  • Serum Starvation: To reduce basal EGFR activation, serum-starve the cells overnight (16-18 hours) in a serum-free or low-serum (0.5%) medium.

  • Treatment:

    • Treat cells with a known EGFR activator, such as Epidermal Growth Factor (EGF), at a concentration of 100 ng/mL for 15 minutes.

    • Include an untreated (vehicle control) sample.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Y1068) and total EGFR.

    • Use a loading control like GAPDH or β-actin to ensure equal protein loading.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Expected Results:

TreatmentTotal EGFRPhospho-EGFR (Y1068)Interpretation
UntreatedPresentAbsent/LowBasal EGFR activity is low.
EGF (100 ng/mL)PresentHighThe cell line's EGFR signaling pathway is responsive.
This compound (100 µM)PresentAbsent/LowIssue with this compound treatment or a cell-specific mechanism.
2. Dose-Response and Time-Course of this compound

Objective: To determine the optimal concentration and incubation time for this compound in your specific cell line. Published concentrations (e.g., 100 µM for 15 minutes) may not be optimal for all cell types.[1]

Methodology:

  • Dose-Response:

    • Following serum starvation, treat cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) for a fixed time (e.g., 15 minutes).

    • Analyze p-EGFR and total EGFR levels by Western blot.

  • Time-Course:

    • Treat cells with a fixed concentration of this compound (e.g., 100 µM) for various durations (e.g., 5 min, 15 min, 30 min, 60 min).

    • Analyze p-EGFR and total EGFR levels by Western blot.

Hypothetical Dose-Response Data:

This compound Conc.p-EGFR/Total EGFR Ratio
0 µM (Vehicle)0.05
10 µM0.20
50 µM0.85
100 µM1.00
200 µM0.90

Hypothetical Time-Course Data:

Incubation Timep-EGFR/Total EGFR Ratio
0 min0.05
5 min0.60
15 min1.00
30 min0.75
60 min0.40

Frequently Asked Questions (FAQs)

Q1: My positive control (EGF) works, but this compound still shows no effect at any concentration or time point. What's next?

A1: This suggests a more complex, cell-line-specific issue. Here are several possibilities to investigate:

  • Mechanism of Action of this compound: this compound is known to rapidly generate hydrogen peroxide (H₂O₂) in cells, and its activation of EGFR may be linked to this oxidative stress.[1] Cell lines with a high intrinsic antioxidant capacity (e.g., high levels of glutathione (B108866) or catalase) may neutralize the H₂O₂ before it can affect EGFR signaling.

    • Troubleshooting Step: Measure intracellular reactive oxygen species (ROS) levels after this compound treatment. If ROS levels do not increase, this could be the reason for the lack of EGFR activation.

  • EGFR Structure and Accessibility: this compound binds to the sEGFR dimerization domain II.[1][2] Certain EGFR mutations or conformational states in your cell line, even if it's wild-type, might alter the accessibility of this binding site.

  • Overactive Phosphatases: Your cell line might have high basal activity of protein tyrosine phosphatases (PTPs) that rapidly dephosphorylate EGFR, masking the activating effect of this compound.

  • Cell Line Genotype: The genetic background of your cell line is critical. Some cell lines are inherently resistant to perturbations of the EGFR pathway due to mutations in downstream signaling molecules (e.g., KRAS, BRAF, PIK3CA) or the activation of compensatory "bypass" pathways.[3][4] While these are often discussed in the context of inhibitor resistance, a constitutively active downstream pathway could make the cell less responsive to upstream activation of EGFR.

Q2: Could the way I prepare this compound be the problem?

A2: Yes, improper handling of the compound can lead to experimental failure.

  • Solubility: this compound is typically dissolved in DMSO to make a stock solution.[1] Ensure the compound is fully dissolved. Using fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of some compounds.[5]

  • Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

  • Working Dilutions: Prepare fresh working dilutions from the stock for each experiment. The stability of this compound in aqueous media over long periods may be limited.

Q3: Does the EGFR mutation status of my cell line matter for an EGFR activator?

A3: Absolutely. While activating mutations (e.g., L858R, exon 19 deletions) are often associated with sensitivity to EGFR inhibitors, they can influence the receptor's basal state and its response to other stimuli.[4][6][7] A cell line with a constitutively active EGFR mutant might already have such high basal phosphorylation that the additional activation by this compound is not detectable or is functionally redundant. Conversely, certain mutations could alter the receptor's conformation in a way that prevents this compound from binding effectively.

Q4: What is the expected downstream signaling from this compound-induced EGFR activation?

A4: Successful EGFR activation by this compound should lead to the phosphorylation and activation of downstream signaling pathways, primarily the MAPK (Ras-Raf-MEK-ERK) and PI3K/Akt pathways.[8][9] If you observe p-EGFR but no downstream activation (e.g., no increase in p-ERK or p-Akt), it could indicate a block in the signaling cascade within your cell line.

cluster_pathway Canonical EGFR Signaling Pathway cluster_downstream Downstream Cascades NSC228155 This compound EGFR EGFR NSC228155->EGFR Binds Domain II EGF EGF EGF->EGFR Binds Domain III Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound and EGF activate EGFR leading to downstream signaling.

Disclaimer: This guide provides general troubleshooting advice. Specific experimental conditions may need to be optimized for your system.

References

Technical Support Center: Controlling for NSC 228155's Effect on Hydrogen Peroxide Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 228155. The focus is on addressing and controlling the compound's intrinsic effect of generating hydrogen peroxide (H₂O₂) to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known as an activator of the Epidermal Growth Factor Receptor (EGFR). It functions by binding to the extracellular dimerization domain II of the soluble EGF receptor (sEGFR), which promotes the formation of stable receptor dimers and allosterically activates the receptor.[1][2] This activation leads to the phosphorylation of tyrosine residues on the receptor, initiating downstream signaling cascades.[1][2]

Q2: How does this compound generate hydrogen peroxide?

A2: The generation of hydrogen peroxide by this compound is linked to its mechanism of EGFR activation. As a lipophilic nitro-benzoxadiazole (NBD) compound, this compound can move across the plasma membrane. Its redox transformation within the cell is associated with the dimerization of Cu/Zn superoxide (B77818) dismutase 1 (SOD1), which leads to the rapid production and accumulation of intracellular hydrogen peroxide.

Q3: Can the hydrogen peroxide generated by this compound affect experimental outcomes?

A3: Yes, the hydrogen peroxide generated by this compound can significantly impact experimental results. Hydrogen peroxide is a reactive oxygen species (ROS) that can act as a signaling molecule, independently influencing various cellular processes. For instance, H₂O₂ has been shown to induce the tyrosine phosphorylation of EGFR and other proteins, which could confound the interpretation of this compound's effects on EGFR signaling.[3]

Q4: What are the common off-target effects of this compound besides hydrogen peroxide generation?

A4: Besides its primary role as an EGFR activator and its induction of hydrogen peroxide, this compound is also a potent inhibitor of the KIX-KID interaction, which is involved in CREB-mediated gene transcription.[1][2] This inhibitory action has an IC₅₀ of 0.36 μM.[2] Researchers should be aware of this potential off-target effect when designing and interpreting their experiments.

Troubleshooting Guides

Issue 1: Unexplained cellular effects not consistent with EGFR activation alone.

Possible Cause: The observed phenotypes may be due to the independent signaling actions of the hydrogen peroxide generated by this compound.

Troubleshooting Steps:

  • Incorporate Hydrogen Peroxide Scavengers: Co-treat your cells with this compound and a hydrogen peroxide scavenger, such as N-acetylcysteine (NAC) or catalase. This will help to neutralize the this compound-induced H₂O₂.

  • Compare Cellular Responses: Analyze the cellular phenotype (e.g., proliferation, apoptosis, morphology) in the presence and absence of the scavenger. If the phenotype is attenuated with the scavenger, it suggests a significant contribution from hydrogen peroxide.

  • Positive Control with Exogenous H₂O₂: Treat cells with a range of concentrations of exogenous hydrogen peroxide alone to determine if it can replicate the unexplained cellular effects.

Issue 2: Difficulty in distinguishing between this compound-mediated EGFR signaling and H₂O₂-induced signaling.

Possible Cause: Both this compound and hydrogen peroxide can lead to the phosphorylation of EGFR and downstream signaling components like ERK1/2.

Troubleshooting Steps:

  • Experimental Groups: Design your experiment with the following groups:

    • Vehicle Control

    • This compound alone

    • This compound + Hydrogen Peroxide Scavenger (e.g., NAC or Catalase)

    • Exogenous Hydrogen Peroxide alone

    • EGFR inhibitor (e.g., AG1478) + this compound

  • Biochemical Analysis: Perform Western blotting to assess the phosphorylation status of EGFR and key downstream signaling proteins (e.g., Akt, ERK, STAT3) across all experimental groups.

  • Interpret the Results:

    • If the phosphorylation of a downstream protein is blocked by the H₂O₂ scavenger but not the EGFR inhibitor, its activation is likely H₂O₂-dependent.

    • If the phosphorylation is blocked by the EGFR inhibitor but not the scavenger, its activation is likely due to direct EGFR engagement by this compound.

    • If the phosphorylation is reduced by both, it suggests a combinatorial effect.

Data Presentation

Table 1: Troubleshooting Experimental Controls for this compound-Induced Hydrogen Peroxide

Experimental Group Expected Outcome on H₂O₂ Levels Expected Outcome on Direct EGFR Activation by this compound Purpose
Vehicle ControlBaselineNo activationEstablish baseline cellular response.
This compoundIncreasedActivatedObserve the combined effect of EGFR activation and H₂O₂ generation.
This compound + CatalaseReduced to baselineActivatedIsolate the effects of direct EGFR activation by this compound.
This compound + N-acetylcysteine (NAC)ReducedActivatedIsolate the effects of direct EGFR activation by this compound.
Exogenous H₂O₂IncreasedPotentially activatedDetermine the cellular response to H₂O₂ alone.
EGFR inhibitor (e.g., AG1478) + this compoundIncreasedInhibitedConfirm that downstream effects are mediated through EGFR kinase activity.

Experimental Protocols

Protocol 1: Co-treatment with this compound and Catalase

This protocol is designed to scavenge extracellular hydrogen peroxide produced by this compound.

Materials:

  • Cells of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Catalase from bovine liver (e.g., Sigma-Aldrich C-10)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction

  • Antibodies for Western blotting (e.g., anti-pEGFR, anti-EGFR, anti-pERK, anti-ERK)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.

  • Pre-treatment with Catalase: Pre-incubate the cells with catalase (e.g., 250-1000 U/ml) in serum-free medium for 1-2 hours.

  • This compound Treatment: Add this compound to the desired final concentration (e.g., 100 µM) to the catalase-containing medium and incubate for the desired time (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Downstream Analysis: Use the cell lysates for downstream applications such as Western blotting to analyze protein phosphorylation.

Protocol 2: Differentiating Downstream Signaling Pathways

This protocol provides a framework for distinguishing between EGFR-dependent and H₂O₂-dependent signaling.

Materials:

  • As in Protocol 1

  • N-acetylcysteine (NAC)

  • Hydrogen Peroxide (H₂O₂) solution

  • EGFR inhibitor (e.g., AG1478)

Procedure:

  • Set up Experimental Groups: Prepare the following treatment conditions in serum-free medium:

    • Vehicle (DMSO)

    • This compound (e.g., 100 µM)

    • NAC (e.g., 1-5 mM) pre-treatment for 1 hour, followed by this compound

    • Catalase (e.g., 500 U/ml) pre-treatment for 1 hour, followed by this compound

    • H₂O₂ (e.g., 100-500 µM)

    • AG1478 (e.g., 10 µM) pre-treatment for 1 hour, followed by this compound

  • Treatment: Treat serum-starved cells with the respective conditions for the desired time.

  • Analysis:

    • Hydrogen Peroxide Measurement: Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS levels in parallel wells for each condition to confirm the scavenging effect of NAC and catalase.

    • Western Blotting: Lyse the cells and perform Western blotting for p-EGFR, p-Akt, p-ERK, and other relevant downstream targets.

    • Gene Expression Analysis: Extract RNA and perform qRT-PCR or microarray analysis to identify genes whose expression is altered by this compound and determine if these changes are reversed by NAC/catalase or the EGFR inhibitor.

Visualizations

NSC_228155_Mechanism NSC_228155 This compound sEGFR sEGFR (Dimerization Domain II) NSC_228155->sEGFR Binds to SOD1 Cu/Zn SOD1 Dimerization NSC_228155->SOD1 Induces Membrane Cell Membrane EGFR_Dimer EGFR Dimerization & Activation sEGFR->EGFR_Dimer pEGFR Phosphorylated EGFR EGFR_Dimer->pEGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pEGFR->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response H2O2 Hydrogen Peroxide (H₂O₂) Generation SOD1->H2O2 H2O2->pEGFR Can also directly phosphorylate H2O2_Signaling H₂O₂-mediated Signaling H2O2->H2O2_Signaling H2O2_Signaling->Cellular_Response

Caption: Mechanism of this compound action, including H₂O₂ generation.

Troubleshooting_Workflow Start Start: Observe unexpected cellular phenotype with This compound Hypothesis Hypothesize H₂O₂ involvement Start->Hypothesis Co_treatment Co-treat with this compound and H₂O₂ scavenger (e.g., Catalase, NAC) Hypothesis->Co_treatment Check_Phenotype Is the phenotype attenuated? Co_treatment->Check_Phenotype Conclusion_H2O2 Conclusion: H₂O₂ plays a significant role in the observed phenotype. Check_Phenotype->Conclusion_H2O2 Yes Conclusion_EGFR Conclusion: Phenotype is likely mediated primarily by direct EGFR activation. Check_Phenotype->Conclusion_EGFR No Further_Investigation Further investigate specific H₂O₂ signaling pathways. Conclusion_H2O2->Further_Investigation Differentiate_Signaling Differentiate EGFR vs. H₂O₂ signaling using inhibitors and controls (Protocol 2). Conclusion_EGFR->Differentiate_Signaling

Caption: Troubleshooting workflow for unexpected this compound effects.

Experimental_Logic A This compound Treatment pEGFR pERK B This compound + Catalase pEGFR pERK A:pEGFR->B:pEGFR No change (Direct EGFR activation) A:pERK->B:pERK May decrease (H₂O₂ contribution) C This compound + AG1478 (EGFRi) pEGFR pERK A:pEGFR->C:pEGFR Decreased (EGFR dependent) A:pERK->C:pERK Decreased (EGFR dependent) D Exogenous H₂O₂ pEGFR pERK D:pEGFR->D:pERK May increase (H₂O₂ can activate signaling)

Caption: Logical relationships in a control experiment.

References

Validation & Comparative

A Researcher's Guide to NSC 228155: A Small Molecule Activator of the Epidermal Growth Factor Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of NSC 228155, a notable small molecule activator of the Epidermal Growth Factor Receptor (EGFR). While the landscape of EGFR-targeted therapeutics is dominated by inhibitors, this compound presents a unique tool for studying EGFR activation. This document summarizes its mechanism of action, presents available quantitative data, and details experimental protocols for assessing its activity.

Introduction to this compound

This compound is a small molecule compound that has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR). Unlike the majority of small molecules targeting EGFR which are designed to inhibit its kinase activity for cancer therapy, this compound promotes EGFR activation. It achieves this by binding to the extracellular region of EGFR, which in turn enhances the tyrosine phosphorylation of the receptor.[1][2] This makes it a valuable pharmacological tool for investigating the downstream consequences of EGFR activation in various cellular contexts.

Mechanism of Action

This compound's primary mechanism of action involves binding to the extracellular domain of EGFR, specifically stimulating the dimerization of the soluble EGFR domain II.[2] This dimerization is a critical step in the activation of receptor tyrosine kinases like EGFR. Following dimerization, the intracellular tyrosine kinase domains are brought into close proximity, facilitating autophosphorylation and the subsequent recruitment of downstream signaling proteins.

Interestingly, the activation of EGFR by this compound has been linked to the generation of hydrogen peroxide and the action of Cu/Zn superoxide (B77818) dismutase 1 (SOD1).[1] It has been shown that this compound can rapidly cross cell membranes and can be found in both the cytoplasm and the nucleus.[2] Beyond EGFR, this compound has also been noted to promote the transactivation of other receptor tyrosine kinases, including ErbB2, ErbB3, the Insulin Receptor, and IGF-1 Receptor.[2]

It is also important for researchers to be aware of its off-target effects. This compound is a potent inhibitor of the KIX-KID interaction, which is involved in CREB-mediated gene transcription, with a reported IC50 of 0.36 μM.[1]

Performance Data for this compound

Quantitative data on the performance of this compound as an EGFR activator is limited in the public domain. However, some key data points have been reported:

ParameterValueCell LineNotes
Concentration for EGFR Tyrosine Phosphorylation 100 µMMDA MB468Enhances EGFR tyrosine phosphorylation.[1]
EC50 for Tyr1068 Phosphorylation 52 µMMDA MB468Dose-dependent effect on the phosphorylation of a specific EGFR tyrosine residue.

Note: A direct quantitative comparison with other small molecule EGFR activators is not currently feasible due to the limited number of such compounds identified and characterized in the scientific literature. The majority of research has focused on the development of EGFR inhibitors.

Experimental Protocols

To aid researchers in studying this compound or other potential EGFR activators, detailed protocols for key experiments are provided below.

Experimental Workflow: Assessing EGFR Activation

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis cluster_2 Data Analysis A Seed cells (e.g., A549, MDA-MB-468) in appropriate culture plates B Serum-starve cells to reduce basal EGFR activation A->B C Treat cells with this compound (or other compounds) at desired concentrations and time points B->C D EGFR Phosphorylation Assay (Western Blot or ELISA) C->D Measure receptor autophosphorylation E EGFR Dimerization Assay (Chemical Cross-linking) C->E Assess receptor dimer formation F Quantify band intensity or absorbance D->F E->F G Determine dose-response curves and EC50 values F->G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Signaling Cascades cluster_3 Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits PLCg PLCγ EGFR->PLCg Recruits STAT STAT EGFR->STAT Phosphorylates Activator This compound Activator->EGFR Binds to extracellular domain SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC TF Transcription Factors (e.g., c-Fos, c-Jun) STAT->TF Translocates to nucleus and activates MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Translocates to nucleus and activates Akt->TF PKC->TF Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. TF->Cell Proliferation, Survival, etc.

References

Unveiling the Inhibition of the KIX-KID Interaction: A Comparative Guide to NSC 228155 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the disruption of the protein-protein interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the transcription factor CREB is a key therapeutic target. This guide provides a comprehensive comparison of NSC 228155, a known inhibitor of this interaction, with other alternatives, supported by experimental data and detailed protocols.

The CREB-CBP interaction is a critical node in intracellular signaling, playing a pivotal role in gene expression regulation. The binding of the phosphorylated KID of CREB to the KIX domain of the coactivator CBP is a crucial step for the transcription of genes involved in a wide array of cellular processes, including proliferation, differentiation, and survival. Consequently, small molecule inhibitors of the KIX-KID interaction are valuable tools for both basic research and as potential therapeutic agents, particularly in oncology.

Comparative Efficacy of KIX-KID Inhibitors

Several small molecules have been identified as inhibitors of the KIX-KID interaction. This section provides a quantitative comparison of their inhibitory activities, primarily focusing on the half-maximal inhibitory concentration (IC50).

CompoundAssay TypeIC50 (µM)Reference
This compound In vitro (Split Renilla Luciferase)0.36[1]
Cell-based (CREB-mediated transcription)2.09[1]
Naphthol AS-E In vitro (Renilla Luciferase Complementation)2.90 ± 0.81[2]
Cell-based (KIX-KID interaction)2.26 ± 0.65[2]
KG-501 (Naphthol AS-E phosphate) In vitro (NMR Screening)~90[2][3]
Cell-based (CREB inhibition)6.89

This compound emerges as a potent inhibitor of the KIX-KID interaction in biochemical assays, with a sub-micromolar IC50 value.[1][4] However, its potency is reduced in cell-based assays that measure the downstream effect of CREB-mediated gene transcription.[1]

Naphthol AS-E and its phosphate (B84403) derivative, KG-501 , represent another class of KIX-KID inhibitors.[2][3] Naphthol AS-E demonstrates low micromolar inhibition in both in vitro and cell-based interaction assays.[2] Interestingly, the phosphate form, KG-501, shows significantly weaker activity in in vitro binding assays, while still exhibiting cellular activity.[2] This suggests that KG-501 may act as a prodrug, being dephosphorylated to the more active Naphthol AS-E within the cell.

Selectivity Profile of KIX-KID Inhibitors

A critical aspect of any pharmacological tool is its selectivity. Off-target effects can lead to misinterpretation of experimental results and undesirable side effects in a therapeutic context.

This compound has been shown to be a non-selective inhibitor. In addition to its effect on the KIX-KID interaction, it is also known to be an activator of the Epidermal Growth Factor Receptor (EGFR).[1][4] This dual activity complicates the interpretation of its biological effects and limits its utility as a specific probe for the CREB-CBP pathway.

Naphthol AS-E and KG-501 also exhibit some off-target activities. KG-501 has been reported to inhibit NF-κB transcription activity, likely because NF-κB also utilizes CBP as a cofactor. While the full selectivity profile of these compounds is not yet completely elucidated, their known off-target effects should be considered when designing and interpreting experiments.

Signaling Pathway and Inhibition

The interaction between CREB and CBP is a convergence point for numerous signaling pathways that regulate gene expression.

KIX_KID_Pathway cluster_CBP CBP cluster_CREB CREB Extracellular_Signal Extracellular Signal (e.g., Hormones, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK AC_PLC Adenylyl Cyclase / Phospholipase C GPCR_RTK->AC_PLC cAMP_Ca cAMP / Ca2+ AC_PLC->cAMP_Ca PKA_CaMK PKA / CaMK cAMP_Ca->PKA_CaMK CREB CREB PKA_CaMK->CREB Phosphorylates pCREB pCREB (S133) CREB->pCREB KID KID domain pCREB->KID CBP CBP KIX KIX domain CBP->KIX Transcription Gene Transcription KIX->Transcription KID->KIX Binds NSC_228155 This compound NSC_228155->KIX Inhibits

Figure 1. Signaling pathway of CREB-CBP activation and its inhibition by this compound.

Upstream signals lead to the activation of kinases such as Protein Kinase A (PKA) and Calmodulin-dependent kinases (CaMKs), which then phosphorylate CREB at the Serine 133 residue within the KID. This phosphorylation event induces a conformational change in KID, promoting its binding to the KIX domain of CBP. This interaction is essential for the recruitment of the transcriptional machinery and subsequent gene expression. Inhibitors like this compound directly interfere with the binding of pCREB-KID to the KIX domain, thereby blocking downstream transcriptional events.

Experimental Protocols

To facilitate further research and validation of KIX-KID inhibitors, detailed experimental protocols are crucial. Below is a representative workflow for a split-luciferase complementation assay, a common method for quantifying this protein-protein interaction.

Experimental_Workflow Start Start Plasmid_Prep Plasmid Construction: KID-NLuc & KIX-CLuc Start->Plasmid_Prep Transfection Co-transfection into HEK293T cells Plasmid_Prep->Transfection Incubation Incubation (24-48h) Transfection->Incubation Treatment Treatment with Inhibitor (e.g., this compound) Incubation->Treatment Stimulation Stimulation with Forskolin (to activate PKA) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Data Analysis: Calculate IC50 Luminescence->Analysis End End Analysis->End

Figure 2. Experimental workflow for a split-luciferase complementation assay.

Detailed Protocol: Split-Renilla Luciferase Complementation Assay

This assay is designed to quantify the interaction between KIX and KID in living cells.

1. Plasmid Construction:

  • Clone the human KIX domain (amino acids 586-672 of CBP) into a mammalian expression vector containing the C-terminal fragment of Renilla luciferase (CLuc).

  • Clone the human KID domain (amino acids 99-160 of CREB) into a mammalian expression vector containing the N-terminal fragment of Renilla luciferase (NLuc).

2. Cell Culture and Transfection:

  • Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • After 24 hours, co-transfect the cells with the KIX-CLuc and KID-NLuc plasmids using a suitable transfection reagent according to the manufacturer's instructions.

3. Compound Treatment and Cell Stimulation:

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound).

  • Incubate the cells with the inhibitor for 1-2 hours.

  • Stimulate the cells with an appropriate agent to induce CREB phosphorylation, such as Forskolin (10 µM), for 30 minutes to activate adenylyl cyclase and subsequently PKA.

4. Cell Lysis and Luminescence Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Add the luciferase substrate (e.g., coelenterazine) to the cell lysate.

  • Immediately measure the luminescence using a luminometer.

5. Data Analysis:

  • Normalize the luminescence signal to a control (e.g., cells treated with vehicle).

  • Plot the normalized luminescence against the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of the KIX-KID interaction in biochemical assays. However, its off-target activity on EGFR necessitates careful consideration when interpreting its biological effects. Naphthol AS-E and its derivatives provide an alternative chemical scaffold for inhibiting this interaction, though their selectivity also requires further characterization. The provided data and experimental protocols offer a foundation for researchers to further explore the inhibition of the CREB-CBP axis and to develop more specific and potent inhibitors for therapeutic applications. The use of well-controlled experiments, such as the detailed split-luciferase complementation assay, is paramount for the accurate assessment of inhibitor efficacy and selectivity.

References

Selectivity Profile of NSC 228155: An Analysis of Its Kinase Interaction Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the selectivity profile of NSC 228155, a compound of interest for researchers in cell signaling and drug discovery. While traditionally, the focus of kinase-targeted compounds has been on their inhibitory activity, this compound presents a more complex interaction profile, acting as both a kinase activator and a potent inhibitor of a specific protein-protein interaction. This document summarizes the available experimental data to offer a clear perspective on its selectivity.

Summary of Kinase and Protein Interactions

This compound has been primarily characterized as an activator of the Epidermal Growth Factor Receptor (EGFR) and several other Receptor Tyrosine Kinases (RTKs). Notably, a broad, publicly available screening panel detailing its inhibitory activity against a wide range of kinases has not been identified. The compound's most significant inhibitory action reported is against the KIX-KID protein-protein interaction.

Activating Profile of this compound against Receptor Tyrosine Kinases (RTKs)

This compound has been shown to induce the phosphorylation of several RTKs, indicating an activating effect. The following table summarizes the RTKs known to be activated by this compound.

Target KinaseEffect
EGFR (ErbB1)Activator
ErbB2 (HER2)Transactivation
ErbB3 (HER3)Transactivation
Insulin Receptor (InsR)Transactivation
Insulin-like Growth Factor 1 Receptor (IGF-1R)Transactivation
MERPhosphorylation
ROR1Phosphorylation
EphA1Phosphorylation
Inhibitory Profile of this compound

The primary inhibitory activity identified for this compound is against the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB.

TargetIC₅₀
KIX-KID Interaction0.36 µM[1]

Experimental Protocols

Receptor Tyrosine Kinase (RTK) Phosphorylation Assay

The activation of RTKs by this compound was assessed using a human phospho-RTK array. This method allows for the simultaneous detection of the phosphorylation status of multiple RTKs.

  • Cell Culture and Treatment: Human cancer cell lines (e.g., A431) were cultured to 70-80% confluency. The cells were then serum-starved for 24 hours to reduce basal levels of kinase activity. Following serum starvation, the cells were treated with this compound at a concentration of 20 µM for 1 hour.

  • Cell Lysis and Protein Quantification: After treatment, the cells were washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration in the cell lysates was determined using a BCA protein assay.

  • Antibody Array Incubation: The phospho-RTK array membranes, which are spotted with antibodies specific for various RTKs, were blocked with a blocking buffer. An equal amount of protein from each cell lysate was then incubated with the array membranes overnight at 4°C.

  • Detection of Phosphorylation: The arrays were washed to remove unbound proteins. A biotinylated anti-phosphotyrosine antibody was then added to the membranes and incubated for 2 hours. Following another wash, streptavidin-HRP was added and incubated for 2 hours.

  • Signal Visualization: The arrays were exposed to a chemiluminescent detection reagent, and the signals were captured using an X-ray film or a chemiluminescence imaging system. The intensity of the spots corresponds to the phosphorylation level of the respective RTK.

KIX-KID Interaction Inhibition Assay (AlphaScreen)

The inhibitory effect of this compound on the KIX-KID interaction was quantified using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

  • Reagents and Proteins: The assay utilized biotinylated KID peptide, Glutathione S-transferase (GST)-tagged KIX protein, streptavidin-coated donor beads, and anti-GST-conjugated acceptor beads.

  • Assay Procedure: The reaction was performed in a 384-well plate. This compound at various concentrations was pre-incubated with the GST-KIX protein.

  • Complex Formation: The biotinylated KID peptide was then added to the mixture, followed by the addition of streptavidin-donor beads and anti-GST-acceptor beads. The plate was incubated in the dark to allow for the formation of the bead-protein complex.

  • Signal Detection: In the absence of an inhibitor, the interaction between KIX and KID brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. In the presence of this compound, the interaction is disrupted, leading to a decrease in the AlphaScreen signal.

  • Data Analysis: The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the KIX-KID interaction, was calculated from the dose-response curve.

Visualizations

experimental_workflow_rtk_array cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_array Antibody Array cluster_detection Detection cell_culture Culture Cancer Cells serum_starve Serum Starve (24h) cell_culture->serum_starve treat Treat with this compound serum_starve->treat lysis Cell Lysis treat->lysis quantify Protein Quantification (BCA) lysis->quantify incubate_lysate Incubate with Lysate quantify->incubate_lysate block Block Array Membrane block->incubate_lysate add_ab Add Anti-pTyr Antibody incubate_lysate->add_ab add_strep Add Streptavidin-HRP add_ab->add_strep detect Chemiluminescent Detection add_strep->detect signaling_pathway cluster_creb CREB Pathway NSC228155 This compound EGFR EGFR NSC228155->EGFR Activates ErbB2 ErbB2 NSC228155->ErbB2 Activates ErbB3 ErbB3 NSC228155->ErbB3 Activates InsR InsR NSC228155->InsR Activates IGF1R IGF-1R NSC228155->IGF1R Activates KID CREB (KID) NSC228155->KID Inhibits Interaction KIX CBP/p300 (KIX) Transcription Gene Transcription KIX->Transcription KID->KIX Interaction

References

Validating the Mechanism of Action of NSC 228155: A Comparative Guide to Using EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of NSC 228155, a known EGFR activator, with a focus on the strategic use of EGFR inhibitors. We present supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding and replication of these validation studies.

Unraveling the Role of this compound in EGFR Activation

This compound is a molecule identified as an activator of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its mechanism involves binding to the extracellular dimerization domain II of EGFR, which in turn stimulates the receptor's tyrosine phosphorylation.[1][3] This activation triggers downstream signaling cascades that play crucial roles in cell proliferation, survival, and differentiation.[4][5] However, this compound is also reported to have other biological activities, including the potent inhibition of the KIX-KID interaction, making it essential to validate that its observed cellular effects are indeed mediated through EGFR.[1][2]

The Critical Role of EGFR Inhibitors in Mechanism Validation

To confirm that this compound's effects are dependent on EGFR, a common and effective strategy is to employ EGFR inhibitors. These inhibitors can be broadly categorized into two main classes: tyrosine kinase inhibitors (TKIs), which target the intracellular kinase domain of the receptor, and monoclonal antibodies that bind to the extracellular domain.[6] By pre-treating cells with an EGFR inhibitor before introducing this compound, researchers can observe whether the anticipated cellular responses are diminished or abolished.

A cornerstone experiment demonstrating this principle involved pre-incubating MDA-MB-468 cells with the EGFR tyrosine kinase inhibitors AG1478 or PD 153035 prior to treatment with this compound.[1][7] The results conclusively showed that the inhibitors prevented the this compound-induced phosphorylation of EGFR and its downstream signaling proteins, Shc and ERK1/2.[7] This provides strong evidence that the signaling activity of this compound is channeled through EGFR.

Comparative Data on EGFR Inhibition in this compound-Treated Cells

The following table summarizes the qualitative results from a key study validating the EGFR-dependent mechanism of this compound.

Treatment Condition EGFR Phosphorylation Shc Phosphorylation ERK1/2 Phosphorylation Conclusion
Vehicle (DMSO)BaselineBaselineBaselineNo activation
This compound (100 µM)IncreasedIncreasedIncreasedThis compound activates EGFR pathway
EGF (150 ng/ml)IncreasedIncreasedIncreasedPositive control for EGFR activation
AG1478 (10 µM) + this compoundPreventedPreventedReducedEffect of this compound is EGFR-dependent
PD 153035 (2 µM) + this compoundPreventedNot explicitly stated, but impliedNot explicitly stated, but impliedEffect of this compound is EGFR-dependent

Data synthesized from the findings described in the cited literature.[1][7]

Experimental Protocols

Here, we provide detailed methodologies for key experiments used to validate the mechanism of action of this compound.

Protocol 1: Cell Culture and Treatment for Phosphorylation Analysis

Objective: To assess the effect of EGFR inhibitors on this compound-induced phosphorylation of EGFR and downstream targets.

Cell Line: MDA-MB-468 (human breast cancer cell line with high EGFR expression).

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • EGFR inhibitors (e.g., AG1478, PD 153035)

  • Epidermal Growth Factor (EGF) as a positive control

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Culture MDA-MB-468 cells to 70-80% confluency.

  • Serum-starve the cells overnight to reduce basal EGFR activity.

  • Pre-incubate the cells with the EGFR inhibitor (e.g., 10 µM AG1478 or 2 µM PD 153035) or vehicle (DMSO) for 90 minutes.[1]

  • Treat the cells with 100 µM this compound or 150 ng/ml EGF for 15 minutes.[1]

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using ice-cold lysis buffer.

  • Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).

  • The lysates are now ready for downstream analysis, such as Western blotting.

Protocol 2: Western Blotting for Protein Phosphorylation

Objective: To detect the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR Y1068, anti-EGFR, anti-p-Shc, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • Quantify band intensities to compare the levels of phosphorylated proteins across different treatment conditions.

Visualizing the Signaling Pathways and Experimental Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Points of Inhibition This compound This compound EGFR EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain This compound->EGFR:extracellular Activates EGF EGF EGF->EGFR:extracellular Activates Grb2_SOS Grb2/SOS EGFR:intracellular->Grb2_SOS PI3K PI3K EGFR:intracellular->PI3K STAT STAT EGFR:intracellular->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival STAT->Gene Transcription TKI Tyrosine Kinase Inhibitors (e.g., AG1478, PD 153035) TKI->EGFR:intracellular Inhibits

Caption: EGFR signaling pathway activated by this compound and the point of inhibition by TKIs.

Experimental_Workflow start Seed MDA-MB-468 Cells serum_starve Serum Starve Overnight start->serum_starve pre_treat Pre-treat with EGFR Inhibitor (e.g., AG1478) or Vehicle serum_starve->pre_treat treat Treat with this compound or EGF (Positive Control) pre_treat->treat lyse Lyse Cells and Collect Protein treat->lyse western_blot Western Blot for p-EGFR, p-Shc, p-ERK lyse->western_blot analyze Analyze Phosphorylation Levels western_blot->analyze

Caption: Experimental workflow for validating the EGFR-dependent mechanism of this compound.

Logical_Relationship cluster_outcomes Possible Outcomes hypothesis Hypothesis: This compound activates downstream signaling via EGFR experiment Experiment: Inhibit EGFR, then treat with this compound hypothesis->experiment outcome1 Downstream signaling is blocked experiment->outcome1 If outcome2 Downstream signaling is unaffected experiment->outcome2 If conclusion1 Conclusion: Hypothesis is supported. This compound acts through EGFR. outcome1->conclusion1 conclusion2 Conclusion: Hypothesis is refuted. This compound acts through an EGFR-independent pathway. outcome2->conclusion2

Caption: Logical framework for using EGFR inhibitors to validate the mechanism of this compound.

Alternative Approaches and Considerations

While using EGFR inhibitors is a direct and powerful method, other approaches can complement the validation of this compound's mechanism of action:

  • RNA interference (RNAi): Silencing the expression of EGFR using siRNA or shRNA should also abrogate the effects of this compound if its action is EGFR-dependent.

  • Cell lines with varying EGFR expression: Comparing the effects of this compound on cell lines with high versus low or no EGFR expression can provide additional evidence.

  • Binding assays: Direct binding assays can confirm the physical interaction between this compound and the EGFR extracellular domain.

Conclusion

The use of EGFR inhibitors provides a robust and specific method for validating that the mechanism of action of this compound is dependent on EGFR. By blocking the receptor's activity and observing a corresponding reduction in downstream signaling, researchers can confidently attribute the effects of this compound to its role as an EGFR activator. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for designing and interpreting such validation studies.

References

Comparative Validation of NSC 228155 Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of NSC 228155, a known activator of the Epidermal Growth Factor Receptor (EGFR), in different human cell lines. The data presented here is intended to offer a quantitative and methodological reference for researchers investigating the therapeutic potential and mechanism of action of this compound.

Data Presentation: Quantitative Activity of this compound

The following table summarizes the key quantitative parameters of this compound activity that have been experimentally determined in different human cell lines. This data highlights the compound's potency in both activating its primary target, EGFR, and in modulating downstream transcriptional events.

Cell LineCancer TypeParameterValueBiological Effect
MDA-MB-468 Breast AdenocarcinomaEC5052 µMPhosphorylation of EGFR at Tyr1068
HEK-293T Embryonic KidneyIC502.09 µMInhibition of CREB-mediated gene transcription[1]

Note: The available data allows for a comparison between a breast cancer cell line and a non-cancerous human embryonic kidney cell line. Further validation across a broader panel of cancer cell lines is recommended for a comprehensive understanding of this compound's activity spectrum.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental replication and further investigation.

Determination of EGFR Phosphorylation (EC50) in MDA-MB-468 Cells

This protocol is based on the methods described in studies investigating the effect of this compound on EGFR activation[2].

  • Cell Culture:

    • MDA-MB-468 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the experiment, cells are seeded in appropriate culture plates and allowed to reach 70-80% confluency.

  • Serum Starvation and Treatment:

    • Prior to treatment, cells are serum-starved overnight to reduce basal EGFR activation.

    • A dose-response curve is established by treating the cells with varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified time, typically 10-15 minutes[3]. A vehicle control (e.g., 0.2% DMSO) is included.

  • Western Blot Analysis:

    • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-EGFR (specifically Tyr1068) and total EGFR. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • The intensity of the phospho-EGFR bands is quantified using densitometry software (e.g., ImageJ).

    • The phospho-EGFR signal is normalized to the total EGFR signal for each concentration.

    • The EC50 value, the concentration at which 50% of the maximal phosphorylation is achieved, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Inhibition of CREB-mediated Gene Transcription (IC50) in HEK-293T Cells

This protocol is based on the methodology used to assess the inhibitory effect of this compound on the KIX-KID interaction[1].

  • Cell Culture and Transfection:

    • HEK-293T cells are maintained in a suitable growth medium.

    • Cells are typically transfected with a luciferase reporter plasmid under the control of a CREB-responsive promoter. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment and Reporter Assay:

    • Transfected cells are pre-incubated with varying concentrations of this compound for 30 minutes.

    • CREB-mediated transcription is then stimulated with an appropriate inducer, such as forskolin.

    • After a suitable incubation period (e.g., 5 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

    • The IC50 value, the concentration at which 50% of the forskolin-induced luciferase activity is inhibited, is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response inhibition curve.

Mandatory Visualizations

Signaling Pathway of this compound-mediated EGFR Activation

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR_dimer EGFR Dimer This compound->EGFR_dimer Binds and promotes dimerization Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS pY PI3K PI3K EGFR_dimer->PI3K pY Shc Shc EGFR_dimer->Shc pY Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Shc->Grb2_SOS Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription

Caption: EGFR signaling pathway activated by this compound.

Experimental Workflow for this compound Activity Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-468) Serum_Starvation Serum Starvation (Overnight) Cell_Culture->Serum_Starvation NSC_Treatment This compound Treatment (Dose-Response) Serum_Starvation->NSC_Treatment Cell_Lysis Cell Lysis NSC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot (p-EGFR, Total EGFR, Loading Control) Protein_Quant->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry EC50_Calc EC50/IC50 Calculation Densitometry->EC50_Calc

Caption: Workflow for determining this compound activity.

References

Navigating Specificity in CREB-Mediated Transcription: A Comparative Guide to NSC 228155 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of transcription factors is a critical aspect of elucidating cellular pathways and developing targeted therapeutics. The cAMP response element-binding protein (CREB) is a key transcription factor implicated in a multitude of physiological and pathological processes, making it an attractive target for pharmacological intervention. This guide provides a comprehensive assessment of the specificity of NSC 228155, a known inhibitor of CREB-mediated transcription, and objectively compares its performance with alternative compounds, supported by experimental data and detailed protocols.

This compound has been identified as a potent inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of its coactivator, CREB-binding protein (CBP), with a half-maximal inhibitory concentration (IC50) of 0.36 µM in biochemical assays.[1] However, its utility as a specific probe for CREB-mediated transcription is significantly hampered by its off-target activities. A primary concern is its function as an activator of the Epidermal Growth Factor Receptor (EGFR), which can initiate a cascade of downstream signaling events independent of CREB.[1][2] This lack of selectivity complicates the interpretation of experimental results and underscores the need for more specific inhibitors.

This guide will delve into the comparative efficacy and selectivity of this compound alongside prominent alternatives, namely 666-15 and KG-501, to aid researchers in selecting the most appropriate tool for their studies.

Comparative Analysis of CREB Inhibitors

The following table summarizes the key performance indicators of this compound and its alternatives in inhibiting CREB-mediated transcription and highlights their known off-target effects.

CompoundTargetIC50 (CREB-mediated transcription)Known Off-Target Effects/Selectivity Profile
This compound KIX-KID Interaction2.09 µM (HEK293T cells)[1]Activates EGFR and promotes transactivation of other receptor tyrosine kinases (ErbB2, ErbB3, Insulin R, IGF-1R).[2] Not selective for CREB-mediated transcription.[1][2]
666-15 CREB81 nM (HEK293T cells)[3][4]Highly selective for CREB-mediated transcription. Shows little to no inhibition of other transcription factors such as Gal4-c-Myb, Gal4-MLL, and p53 at concentrations that potently inhibit CREB.[5]
KG-501 KIX domain of CBP~10 µM (Ki)[6]Also inhibits other KIX-dependent transcription factors, including NF-κB and Myb.[7]

Signaling Pathways and Mechanisms of Action

To understand the specificity of these inhibitors, it is crucial to visualize their points of intervention within the CREB signaling pathway.

cluster_upstream Upstream Signaling cluster_kinases Kinase Cascades cluster_nuclear Nuclear Events cluster_inhibitors Inhibitor Targets GPCR GPCRs PKA PKA GPCR->PKA RTK RTKs (e.g., EGFR) MAPK MAPK (ERK, p38) RTK->MAPK Ca_Channel Ca²⁺ Channels CaMK CaMKIV Ca_Channel->CaMK CREB CREB PKA->CREB phosphorylates MAPK->CREB phosphorylates CaMK->CREB phosphorylates pCREB p-CREB (Ser133) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 recruits CRTCs CRTCs pCREB->CRTCs recruits Gene_Transcription Target Gene Transcription CBP_p300->Gene_Transcription activates CRTCs->Gene_Transcription activates NSC_228155 This compound NSC_228155->RTK activates NSC_228155->pCREB inhibits interaction with CBP/p300 _666_15 666-15 _666_15->pCREB inhibits transcriptional activity KG_501 KG-501 KG_501->CBP_p300 inhibits KIX domain

Caption: CREB Signaling Pathway and Inhibitor Targets.

Experimental Workflows

The following diagram outlines a typical workflow for assessing the specificity of a CREB inhibitor.

cluster_workflow Experimental Workflow for Assessing CREB Inhibitor Specificity start Start: Select CREB inhibitor (e.g., this compound) on_target On-Target Validation: CREB Luciferase Reporter Assay start->on_target off_target Off-Target Assessment: 1. EGFR Activation Assay (Western Blot) 2. Kinome Scan (Optional) start->off_target data_analysis Data Analysis: - Determine IC50 for CREB inhibition - Quantify EGFR phosphorylation - Analyze kinome profile on_target->data_analysis off_target->data_analysis conclusion Conclusion: Assess specificity and suitability of the inhibitor for research data_analysis->conclusion

Caption: Workflow for assessing CREB inhibitor specificity.

Detailed Experimental Protocols

CREB Luciferase Reporter Assay

This assay measures the activity of CREB-mediated transcription by quantifying the expression of a luciferase reporter gene under the control of a CRE-containing promoter.

Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (B1673556) (a PKA activator)

  • Test compounds (this compound, 666-15, KG-501) dissolved in DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add forskolin to a final concentration of 10 µM to stimulate CREB-mediated transcription. Incubate for an additional 4-6 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percent inhibition of CREB activity for each compound concentration relative to the forskolin-stimulated control. Determine the IC50 value for each compound.

EGFR Activation Assay (Western Blot)

This assay assesses the off-target effect of this compound on EGFR activation by measuring the phosphorylation of EGFR at specific tyrosine residues.

Materials:

  • A431 cells (or another cell line with high EGFR expression)

  • Cell culture medium

  • This compound dissolved in DMSO

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture A431 cells to 80-90% confluency. Serum-starve the cells for 12-16 hours. Treat the cells with various concentrations of this compound or vehicle for 1-2 hours. As a positive control, treat a separate set of cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-EGFR antibody and a loading control antibody (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Calculate the ratio of phospho-EGFR to total EGFR to determine the extent of EGFR activation.

Conclusion

The selection of an appropriate chemical probe is paramount for the accurate investigation of CREB's role in cellular processes. While this compound demonstrates potent inhibition of the CREB-CBP interaction in biochemical assays, its significant off-target activation of EGFR renders it a non-specific tool for studying CREB-mediated transcription in a cellular context. For researchers seeking to specifically dissect the downstream effects of CREB, more selective inhibitors such as 666-15 are demonstrably superior. 666-15 exhibits high potency in inhibiting CREB-mediated transcription with a favorable selectivity profile, making it a more reliable choice for targeted studies. KG-501, while targeting the CREB-CBP interaction, also affects other transcription factors that utilize the KIX domain, necessitating careful consideration of its use in specific experimental contexts. By carefully considering the data presented in this guide and employing the detailed experimental protocols, researchers can make informed decisions in their selection of CREB inhibitors, leading to more robust and reproducible findings.

References

Safety Operating Guide

Navigating the Disposal of NSC 228155: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of NSC 228155, ensuring compliance with standard laboratory safety protocols.

This compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), which simplifies its disposal process.[1] However, adherence to good laboratory practices is paramount to maintain a safe research environment.

Summary of Key Data

A clear understanding of the chemical and physical properties of this compound is the first step towards its safe handling and disposal. The following table summarizes its key characteristics.

PropertyValueSource
Form Powder
Solubility Soluble in DMSO[2]
Storage Temperature 2-8°C
Hazard Classification Not classified as hazardous[1]

Disposal Workflow

The proper disposal of non-hazardous chemical waste involves a series of straightforward steps designed to minimize environmental impact and ensure the safety of laboratory personnel. The following diagram illustrates the recommended disposal workflow for this compound.

cluster_0 Container Decontamination cluster_1 Waste Handling cluster_2 Final Disposition A Step 1: Decontamination of Empty Containers B Step 2: Segregation of Waste A->B C Step 3: Preparation of Aqueous Waste for Disposal B->C D Step 4: Disposal of Solid Waste B->D E Step 5: Final Disposal C->E D->E A_note Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., DMSO followed by water). B_note Segregate unused this compound powder and contaminated materials (e.g., gloves, wipes) from other laboratory waste. C_note Dissolve small quantities of unused this compound in a large volume of water. This aqueous solution can be disposed of down the sanitary sewer, followed by flushing with ample water. D_note Collect solid waste, such as contaminated personal protective equipment (PPE) and weighing papers, in a designated, clearly labeled waste container for non-hazardous solid waste. E_note Dispose of the rinsed empty containers and the container of non-hazardous solid waste in the regular laboratory trash.

This compound Disposal Workflow

Detailed Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available due to its non-hazardous nature, the following general procedures for the disposal of non-hazardous laboratory waste should be strictly followed.[3][4][5]

1. Decontamination of Empty Containers:

  • Objective: To ensure that empty containers that previously held this compound are free of any residual chemical before disposal.

  • Procedure:

    • Visually inspect the container to ensure it is empty of all visible powder.

    • Rinse the container three times with a small amount of a solvent in which this compound is soluble, such as DMSO.

    • Collect the solvent rinsate for appropriate disposal as chemical waste, if required by your institution's policies for solvent waste.

    • Rinse the container three more times with water.

    • Allow the container to air dry completely.

    • Deface or remove the original label.

    • The clean, dry container can now be disposed of in the regular laboratory trash.

2. Disposal of Unused this compound Powder:

  • Objective: To safely dispose of small quantities of expired or unused this compound.

  • Procedure for Small Quantities (milligram scale):

    • In a well-ventilated area, such as a fume hood, dissolve the this compound powder in a small amount of DMSO.

    • Slowly add the resulting solution to a large volume of water with stirring. A general guideline is to use at least 100 times the volume of water to the volume of the DMSO solution.

    • This highly diluted aqueous solution can typically be poured down the sanitary sewer, followed by flushing with a large amount of running water.[4] Always consult and adhere to your local and institutional regulations regarding drain disposal.

  • Procedure for Larger Quantities:

    • For larger amounts of unused this compound, it is recommended to treat it as chemical waste.

    • Package the solid compound in a clearly labeled, sealed container.

    • Contact your institution's environmental health and safety (EHS) office for guidance on collection and disposal.

3. Disposal of Contaminated Materials:

  • Objective: To safely dispose of materials such as gloves, weighing paper, and absorbent pads that have come into contact with this compound.

  • Procedure:

    • Collect all contaminated solid materials in a designated, leak-proof waste bag or container.

    • Clearly label the container as "Non-Hazardous Laboratory Waste."

    • When the container is full, seal it securely.

    • Dispose of the sealed container in the regular laboratory trash, unless your institution has a specific waste stream for non-hazardous chemical-contaminated solids.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.